molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No.: B051839
CAS No.: 119308-57-5
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dibromopyridine-4-carboxylate is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFPTMUVIDZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598228
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119308-57-5
Record name Methyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2,6-dibromopyridine-4-carboxylate from Citrazinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing Methyl 2,6-dibromopyridine-4-carboxylate, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, citrazinic acid. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. Its pyridine core, substituted with two bromine atoms and a methyl carboxylate group, offers multiple reaction sites for further chemical transformations. The synthesis commences with citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid), a commercially available and relatively inexpensive starting material. The overall synthesis is a two-step process involving the conversion of the dihydroxy functionality to dibromo groups, followed by the esterification of the carboxylic acid.

Synthetic Pathway

The synthesis proceeds in two sequential steps:

  • Bromination: Citrazinic acid is treated with a brominating agent, such as a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅), to replace the two hydroxyl groups with bromine atoms, yielding 2,6-dibromopyridine-4-carboxylic acid.

  • Esterification: The resulting 2,6-dibromopyridine-4-carboxylic acid is then subjected to Fischer-Speier esterification with methanol in the presence of an acid catalyst to afford the final product, this compound.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Citrazinic_Acid Citrazinic Acid Intermediate 2,6-Dibromopyridine-4-carboxylic Acid Citrazinic_Acid->Intermediate Bromination Final_Product This compound Intermediate->Final_Product Esterification Reagents1 POBr₃, PBr₅ Reagents2 Methanol, H₂SO₄ (cat.)

Caption: Overall synthetic workflow from citrazinic acid.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a robust framework for the synthesis.

Step 1: Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid

This procedure details the conversion of the hydroxyl groups of citrazinic acid to bromine atoms.

Materials:

  • Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)

  • Phosphorus oxybromide (POBr₃)

  • Phosphorus pentabromide (PBr₅)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, a suspension of citrazinic acid (1.0 eq) in anhydrous toluene is prepared.

  • Phosphorus oxybromide (3.0 eq) is added to the suspension.

  • The mixture is heated to reflux, and phosphorus pentabromide (2.5 eq) is added portion-wise over 30 minutes.

  • The reaction mixture is maintained at reflux for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The resulting aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted with dichloromethane.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,6-dibromopyridine-4-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the esterification of the intermediate carboxylic acid to the final methyl ester.

Materials:

  • 2,6-Dibromopyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2,6-dibromopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is slowly added to the solution.

  • The reaction mixture is heated to reflux and maintained for 8-12 hours, with reaction progress monitored by TLC.[1][2][3][4][5]

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Reagent Quantities

StepReactant/ReagentMolar Ratio (eq)
1. Bromination Citrazinic Acid1.0
Phosphorus Oxybromide (POBr₃)3.0
Phosphorus Pentabromide (PBr₅)2.5
2. Esterification 2,6-Dibromopyridine-4-carboxylic Acid1.0
MethanolSolvent (large excess)
Sulfuric Acid (H₂SO₄)0.1 - 0.2 (catalytic)

Table 2: Reaction Conditions and Expected Yields

StepReaction Time (hours)Temperature (°C)Typical Yield (%)
1. Bromination 4 - 6Reflux (Toluene, ~111°C)70 - 85
2. Esterification 8 - 12Reflux (Methanol, ~65°C)85 - 95

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical progression of the experimental work.

Experimental_Workflow Start Start: Citrazinic Acid Bromination Bromination with POBr₃/PBr₅ in Toluene Start->Bromination Workup1 Aqueous Workup and Acidification Bromination->Workup1 Isolation1 Filtration and Drying of Intermediate Workup1->Isolation1 Intermediate Intermediate: 2,6-Dibromopyridine-4-carboxylic Acid Isolation1->Intermediate Esterification Fischer Esterification in Methanol with H₂SO₄ Intermediate->Esterification Workup2 Extraction and Washing Esterification->Workup2 Purification Recrystallization Workup2->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound from citrazinic acid is a robust and efficient two-step process. The described protocols for bromination and subsequent Fischer-Speier esterification provide a clear pathway for obtaining this valuable synthetic intermediate in good overall yield. This guide serves as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this key molecular scaffold for further scientific exploration.

References

An In-depth Technical Guide to Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and a detailed synthetic protocol for Methyl 2,6-dibromopyridine-4-carboxylate. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering key data and methodologies to facilitate its use as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring two bromine atoms and a methyl ester group on a pyridine ring, offers multiple sites for functionalization.

PropertyValueReference
CAS Number 119308-57-5[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 86.0 to 92.0 °C
Boiling Point (Predicted) 320.9 °C at 760 mmHg[3]
Density (Predicted) 1.928 g/cm³[3]
pKa (Predicted) -5.78 ± 0.10
Storage Conditions Store in a refrigerator, under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[2]

Spectral Data

The structural identity of this compound is confirmed by the following spectral data:

Spectral Data TypeDetailsReference
¹H NMR (400 MHz, CD₂Cl₂) δ (ppm): 8.10 (s, 2H), 4.05 (s, 3H)[4]
Mass Spectrometry (ESI) m/z: 295.8 (M+1)[4]

Experimental Protocols

Synthesis of this compound from Citrazinic Acid

A general and effective method for the synthesis of this compound proceeds from the commercially available citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[4]

Materials:

  • Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)

  • Phosphorus oxybromide (POBr₃)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citrazinic acid (5.0 g, 32.2 mmol) and phosphorus oxybromide (27.5 g, 96.8 mmol).

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 250 mL of anhydrous methanol to quench the reaction.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue is then subjected to extraction with dichloromethane and a saturated sodium bicarbonate solution.

  • Purification: The aqueous layer should be washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a brown solid.[4]

  • Characterization: The purity of the obtained this compound can be confirmed using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS).[4]

Visualized Workflows and Pathways

Due to the limited information available in the public domain regarding the involvement of this compound in specific biological signaling pathways, the following diagrams illustrate the synthetic and characterization workflows as logical relationships.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis Citrazinic Acid Citrazinic Acid Reaction_Mixture Mix and Heat (130 °C) Citrazinic Acid->Reaction_Mixture POBr3 POBr3 POBr3->Reaction_Mixture Quenching Cool and Quench with Methanol Reaction_Mixture->Quenching Extraction DCM / NaHCO3 Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Final_Product Methyl 2,6-dibromopyridine- 4-carboxylate Drying_Concentration->Final_Product Analysis NMR & LCMS Characterization Final_Product->Analysis

Caption: Synthetic workflow for this compound.

Characterization_Workflow Crude_Product Crude Methyl 2,6-dibromopyridine- 4-carboxylate Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation TLC Thin Layer Chromatography Purity_Assessment->TLC Initial Check HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC Quantitative Final_Confirmation Final Structure and Purity Confirmation HPLC->Final_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry (e.g., ESI, HRMS) Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR NMR->Final_Confirmation MS->Final_Confirmation

Caption: Characterization workflow for the synthesized product.

References

An In-Depth Technical Guide to Methyl 2,6-dibromopyridine-4-carboxylate (CAS: 119308-57-5): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dibromopyridine-4-carboxylate, bearing the CAS number 119308-57-5, is a pivotal building block in modern medicinal chemistry. Its di-halogenated pyridine core offers strategically positioned reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations, and its emerging role as a versatile scaffold in the development of potent kinase and tubulin inhibitors for therapeutic applications. Detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki and Buchwald-Hartwig cross-coupling reactions are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the application of this compound in the synthesis of biologically active molecules and visualizes a key signaling pathway targeted by its derivatives.

Physicochemical Properties

This compound is a white to yellow solid with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol .[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 119308-57-5[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
IUPAC Name methyl 2,6-dibromoisonicotinate[1]
Appearance White to Yellow Solid[1]
Purity ≥97%[1]
Storage Temperature Refrigerator[1]
InChI Key XGHFPTMUVIDZNF-UHFFFAOYSA-N[1]
SMILES COC(=O)c1cc(Br)nc(Br)c1

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in drug discovery. A common and effective method involves the bromination of a pyridine derivative.

Synthesis from 2,6-Dichloropyridine

A prevalent method for the synthesis of 2,6-dibromopyridine involves the reaction of 2,6-dichloropyridine with hydrogen bromide gas in an anhydrous organic medium.[2]

Experimental Protocol:

  • Materials: 2,6-dichloropyridine, anhydrous acetic acid, hydrogen bromide gas, ice.

  • Procedure:

    • In a reaction vessel, admix 2,6-dichloropyridine (0.05 mol) with anhydrous acetic acid (100 ml).

    • Heat the reaction mixture to 110°C while ensuring the exclusion of moisture.

    • Continuously pass hydrogen bromide gas into the stirred reaction mixture at this temperature for 9 hours.[2]

    • After the reaction is complete, pour the mixture onto ice to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2,6-dibromopyridine.

Note: While this protocol is for the parent 2,6-dibromopyridine, a similar strategy can be employed for the synthesis of the title compound by starting with the corresponding 2,6-dichloro-4-carboxylate derivative.

Key Reactions in Drug Discovery

The two bromine atoms at the 2 and 6 positions of this compound are amenable to selective functionalization through various cross-coupling reactions, making it a valuable scaffold for building diverse chemical libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the dibromopyridine scaffold with various boronic acids. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add degassed solvent (e.g., Dioxane/Water) reagents->solvent heat Heat under inert atmosphere (e.g., 80-100 °C) solvent->heat extract Aqueous work-up and extraction heat->extract purify Column chromatography extract->purify product Mono- or Di-arylated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (Adapted from general procedures for dibromopyridines):

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a degassed solvent system (e.g., dioxane/water).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired mono- or di-arylated pyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of various biologically active compounds, including kinase inhibitors.[3][4]

General Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Palladium catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) solvent Add anhydrous, degassed solvent (e.g., Toluene) reagents->solvent heat Heat under inert atmosphere (e.g., 80-110 °C) solvent->heat extract Aqueous work-up and extraction heat->extract purify Column chromatography extract->purify product Mono- or Di-aminated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (Adapted from general procedures for dibromopyridines): [5]

  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), a strong base (e.g., NaO t Bu), and an anhydrous, degassed solvent (e.g., toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed.[5]

    • After cooling, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent and purify by column chromatography.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The 2,6-disubstituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting material for accessing this scaffold and its derivatives, which have shown promise as potent inhibitors of key biological targets.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The 2,6-disubstituted pyridine core can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[6]

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Molecules that interfere with tubulin polymerization are effective anticancer agents. Combretastatin A-4 is a natural product that binds to the colchicine-binding site of tubulin, inhibiting its polymerization.[7] Analogs of combretastatin A-4, where the core structure is replaced by a substituted pyridine ring, have been synthesized and shown to retain potent tubulin polymerization inhibitory activity.[7][8]

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors, a class of drugs that can be synthesized using the this compound scaffold.

G cluster_pathway Tubulin Polymerization and Cell Cycle Progression tubulin α/β-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization spindle Mitotic Spindle microtubule->spindle Assembly mitosis Mitosis spindle->mitosis Chromosome Segregation apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest Leads to inhibitor Tubulin Inhibitor (e.g., Combretastatin Analog) inhibitor->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its di-bromo functionality allows for selective and diverse chemical modifications through robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The resulting 2,6-disubstituted pyridine derivatives are key components of numerous potent biological inhibitors, particularly in the areas of oncology and inflammation. This technical guide provides a foundational understanding of the synthesis, reactivity, and application of this important chemical entity, empowering researchers to leverage its potential in the design and synthesis of next-generation therapeutics.

References

1H NMR spectrum analysis of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 2,6-dibromopyridine-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. This guide focuses on the 1H NMR spectrum of this compound, offering a comprehensive analysis of its spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's proton environments.

Chemical Structure and Proton Environments

This compound possesses a simple, symmetrical structure that gives rise to a straightforward 1H NMR spectrum. The molecule contains two distinct proton environments: the aromatic protons on the pyridine ring and the protons of the methyl ester group. Due to the symmetrical substitution pattern, the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent. Similarly, the three protons of the methyl group are equivalent.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct singlets, reflecting the two sets of equivalent protons in the molecule.

Table 1: 1H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10Singlet2HH-3, H-5 (Aromatic)
4.05Singlet3H-OCH₃ (Methyl Ester)

Solvent: Dichloromethane-d₂ (CD₂Cl₂), Spectrometer Frequency: 400 MHz[1]

The downfield chemical shift of the aromatic protons (8.10 ppm) is attributed to the deshielding effects of the electronegative nitrogen atom and bromine atoms, as well as the electron-withdrawing carboxylate group. The absence of coupling (a singlet) for these protons is due to their chemical equivalence and the lack of adjacent protons. The methyl protons of the ester group resonate at 4.05 ppm, a typical region for such functional groups, and also appear as a singlet.[1]

Logical Relationship of Protons

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments that are observed in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR signal correlation.

Experimental Protocol: 1H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dichloromethane (CD₂Cl₂). Dichloromethane-d₂ is a suitable solvent as it effectively dissolves the compound and its residual proton signal does not interfere with the signals of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented was acquired on a 400 MHz NMR spectrometer.[1]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent (CD₂Cl₂).

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the following acquisition parameters:

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Pulse Angle: A 30-45 degree pulse is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons in the molecule.

This comprehensive guide provides the necessary information for the analysis and interpretation of the 1H NMR spectrum of this compound, which is a crucial step in its chemical characterization for research and development purposes.

References

Unraveling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,6-dibromopyridine-4-carboxylate. This document is tailored for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel compounds.

Predicted ¹³C NMR Chemical Shift Data

Due to the absence of directly published experimental data for this compound, the following table presents predicted ¹³C NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shift ranges for carbons in similar chemical environments.[1][2][3][4][5][6] The assignments are based on the expected electronic environment of each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)163-168The carbonyl carbon of an ester typically resonates in this downfield region.[4][5]
C4 (Pyridine)140-145This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift.
C2, C6 (Pyridine)138-142The direct attachment of electronegative bromine atoms causes a significant downfield shift for these carbons.
C3, C5 (Pyridine)125-130These carbons are influenced by the adjacent bromine and nitrogen atoms, resulting in a shift within the aromatic region.
O-CH₃ (Methyl)52-56The methyl carbon of an ester typically appears in this range.[4][5]

Structural Representation and Carbon Numbering

To facilitate the correlation of chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Caption: Molecular structure and carbon numbering of this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound. This protocol is based on standard practices for small organic molecules.[7][8][9]

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup:

  • Spectrometer: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion and sensitivity.

  • Probe: A broadband or dual-channel probe tuned to the ¹³C frequency is required.

  • Tuning and Matching: Tune and match the probe for the ¹³C channel to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.[7]

  • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically 0-220 ppm.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient for good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for faster, non-quantitative spectra.[10]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for the complete structural elucidation of this compound, incorporating both ¹H and ¹³C NMR, along with two-dimensional NMR techniques for unambiguous assignments.

NMR_Workflow Workflow for NMR-based Structural Elucidation cluster_workflow Workflow for NMR-based Structural Elucidation A 1D ¹H NMR (Proton Environment) C 2D COSY (¹H-¹H Correlations) A->C D 2D HSQC (Direct ¹H-¹³C Correlations) A->D E 2D HMBC (Long-Range ¹H-¹³C Correlations) A->E B 1D ¹³C NMR (Carbon Skeleton) B->D B->E F Structure Confirmation C->F D->F E->F

Caption: Logical workflow for the structural confirmation of this compound using various NMR techniques.

References

Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectroscopy of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 2,6-dibromopyridine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide details the expected vibrational modes, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis.

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. FT-IR spectroscopy serves as a rapid and non-destructive analytical technique to confirm its molecular structure by identifying the characteristic vibrations of its functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for the constituent functional groups, including the pyridine ring, the methyl ester, and the carbon-bromine bonds.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
Asymmetric C-H Stretch-CH₃ (ester)~2960Medium to Strong
Symmetric C-H Stretch-CH₃ (ester)~2870Medium to Strong
Aromatic C-H StretchPyridine Ring~3100-3000Weak to Medium
C=O StretchMethyl Ester~1730-1750Strong
C=C and C=N Ring StretchingPyridine Ring~1600-1475Weak to Medium
C-O StretchEster~1300-1000Strong
C-Br StretchBromo-substituted Pyridine~690-515Medium

Experimental Protocol: Acquiring the FT-IR Spectrum

This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound in a solid form using the KBr pellet technique.

1. Sample Preparation (KBr Pellet Method):

  • Materials: this compound (solid), Potassium Bromide (KBr, IR-grade), agate mortar and pestle, hydraulic press, pellet die.

  • Procedure:

    • Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

    • Transfer the powder to the pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

2. Spectral Acquisition:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

3. Data Processing:

  • The acquired spectrum should be processed using the spectrometer's software. This may include baseline correction and smoothing.

  • Peak positions and intensities should be labeled for analysis.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis and Interpretation A Dry KBr B Weigh Sample and KBr A->B C Grind Sample and KBr B->C D Press Pellet C->D E Acquire Background Spectrum D->E Place Pellet in Spectrometer F Acquire Sample Spectrum E->F G Process Spectrum (e.g., Baseline Correction) F->G H Identify Peak Positions G->H I Assign Vibrational Modes to Peaks H->I J Compare with Reference Data I->J

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry Fragmentation Analysis of Methyl 2,6-dibromopyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Methyl 2,6-dibromopyridine-4-carboxylate. The information presented herein is essential for researchers working on the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern under electron impact (EI) ionization. The presence of two bromine atoms will result in characteristic isotopic clusters for the molecular ion and bromine-containing fragments, with an approximate 1:2:1 ratio for the M, M+2, and M+4 peaks.

The primary fragmentation pathways are anticipated to involve the ester functional group and the bromine substituents on the pyridine ring. The molecular ion (M•+) is expected to be relatively abundant due to the stability of the aromatic ring. Key fragmentation steps likely include the loss of the methoxy radical (•OCH3) and the subsequent loss of carbon monoxide (CO). The cleavage of the bromine atoms can also occur.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The characteristic isotopic pattern due to the two bromine atoms is a key identifying feature.

Proposed Fragment Ion m/z (calculated) Notes
[C₇H₅Br₂NO₂]•+ (Molecular Ion)295Exhibits a characteristic isotopic cluster at m/z 295, 297, and 299.
[C₆H₂Br₂NO]⁺264Loss of the methoxy radical (•OCH₃) from the molecular ion.
[C₅H₂Br₂N]⁺236Subsequent loss of carbon monoxide (CO) from the [M - •OCH₃]⁺ ion.
[C₇H₅⁷⁹Br⁸¹BrNO₂]•+297M+2 isotope peak of the molecular ion.
[C₇H₅⁸¹Br₂NO₂]•+299M+4 isotope peak of the molecular ion.
[C₆H₅NO₂]•+123Loss of two bromine atoms from the molecular ion.
[C₅H₂Br₂]•+208Fragmentation of the pyridine ring.

Experimental Protocol

This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • EI source

  • Quadrupole mass analyzer

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10 µg/mL for injection.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

fragmentation_pathway M [C₇H₅Br₂NO₂]•+ m/z = 295/297/299 Molecular Ion F1 [C₆H₂Br₂NO]⁺ m/z = 264/266/268 M->F1 - •OCH₃ F2 [C₅H₂Br₂N]⁺ m/z = 236/238/240 F1->F2 - CO

Caption: Primary fragmentation pathway of this compound.

logical_relationship cluster_compound This compound cluster_ms Mass Spectrometry Analysis cluster_data Generated Data Structure C₇H₅Br₂NO₂ Ionization Electron Ionization (EI) Structure->Ionization Detection Mass Analyzer Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Fragments Fragment Ions Spectrum->Fragments

Caption: Experimental workflow for mass spectrometry analysis.

Crystal Structure of Methyl 2,6-dibromopyridine-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of Methyl 2,6-dibromopyridine-4-carboxylate and its derivatives. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of this compound has not been publicly reported. This document, therefore, provides a detailed overview of the synthesis of the parent compound, 2,6-dibromopyridine, and outlines the general experimental protocols for the determination of small molecule crystal structures using X-ray diffraction. Furthermore, it presents the molecular structure of the target compound and a generalized workflow for its synthesis and crystallographic analysis. This guide serves as a foundational resource for researchers interested in the synthesis and structural characterization of this class of compounds.

Introduction

This compound is a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The presence of two bromine atoms and a methyl carboxylate group on the pyridine ring offers multiple sites for functionalization, making it a versatile building block for the synthesis of more complex molecules. Understanding the three-dimensional arrangement of atoms in the crystal lattice is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. However, to date, the crystal structure of this compound has not been elucidated and published in accessible databases.

This guide provides the known information regarding its synthesis and the general methodologies that would be employed for its crystal structure determination.

Synthesis of 2,6-Dibromopyridine Derivatives

The synthesis of the core structure, 2,6-dibromopyridine, is a well-established process. A common method involves a halogen exchange reaction from the more readily available 2,6-dichloropyridine.[1]

Experimental Protocol: Synthesis of 2,6-Dibromopyridine[1][2]

Materials:

  • 2,6-Dichloropyridine

  • Sodium Bromide (NaBr)

  • 40% Aqueous Hydrobromic Acid (HBr)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (0.4 mol).[2]

  • Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.[1][2]

  • Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the resulting solid to collect the crude product.

  • Purify the crude product by recrystallization from diethyl ether or ethanol to yield pure 2,6-dibromopyridine.[1]

The synthesis of this compound would typically proceed from 2,6-dibromopyridine-4-carboxylic acid, which can be synthesized from citrazinic acid. The carboxylic acid is then esterified to the methyl ester.

Crystal Structure Determination: A General Protocol

The determination of the crystal structure of a small molecule like this compound involves a series of steps, from crystal growth to data analysis.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Data Presentation

As the specific crystal structure for this compound is not available, a table of quantitative data cannot be provided. Should the data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₅Br₂NO₂
Formula Weight294.93 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Radiatione.g., Mo Kα (λ = 0.71073 Å)
Temperature (K)e.g., 293(2)
Reflections CollectedValue
Independent ReflectionsValue
R(int)Value
Final R indices [I>2σ(I)]Value
R indices (all data)Value
Goodness-of-fit on F²Value

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

experimental_workflow start Starting Materials (e.g., 2,6-Dichloropyridine) synthesis Chemical Synthesis (Halogen Exchange, Esterification) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis end Final Crystal Structure data_analysis->end

References

Technical Guide: Solubility Profile of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of methyl 2,6-dibromopyridine-4-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, it presents the known physical and chemical properties of the compound to offer valuable insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a halogenated pyridine derivative with potential applications as an intermediate in organic synthesis and for the preparation of nanostructured coating materials.[1] Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a methyl carboxylate group, suggests a degree of polarity and potential for various intermolecular interactions, which are critical determinants of its solubility in different organic solvents. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various applications.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a knowledge gap and necessitates experimental determination for specific applications.

Physicochemical Properties

While specific solubility data is unavailable, the following table summarizes the known physicochemical properties of this compound, which can provide an indication of its likely solubility behavior.

PropertyValueReference
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol [2]
Physical Form White to Yellow Solid
Storage Temperature Refrigerator
Purity Typically ≥97%
InChI Key XGHFPTMUVIDZNF-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound.

Based on its structure, which includes polar ester and pyridine nitrogen functionalities alongside nonpolar brominated aromatic portions, it can be inferred that the compound will exhibit preferential solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. Pyridine itself is miscible with a wide range of solvents, including water and hexane, due to the polar nature imparted by the nitrogen atom.[3][4] However, the bulky and nonpolar bromine substituents on this compound will significantly influence its solubility profile compared to the parent pyridine molecule.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in a chosen organic solvent. This method is a reliable and widely used technique for generating precise solubility data.[5]

4.1. Materials and Equipment

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Vacuum oven or desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.[5]

  • Separation of Undissolved Solid:

    • After the equilibration period, carefully remove the vial from the shaker. Let the undissolved solid settle to the bottom.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Alternatively, filter the supernatant through a syringe filter that is chemically compatible with the solvent. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Measurement and Calculation:

    • Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent from the vial under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The solubility can then be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken (mL)] x 100

4.3. Data Validation

  • The experiment should be repeated at least three times to ensure the reproducibility of the results.

  • The mean and standard deviation of the solubility values should be reported.

Visual Representations

The following diagrams illustrate the logical workflow for solubility determination and a generalized signaling pathway concept relevant to drug development.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Shaking for 24-48h) prep->equil sep Phase Separation (Centrifugation/Filtration) equil->sep measure Measurement of Supernatant (Known Volume/Weight) sep->measure evap Solvent Evaporation (Vacuum Oven) measure->evap weigh Weighing of Residue evap->weigh calc Calculation of Solubility weigh->calc

Figure 1: A generalized experimental workflow for determining the solubility of a compound.

G cluster_pathway Illustrative Signaling Pathway in Drug Development compound Bioactive Compound (e.g., Pyridine Derivative) receptor Target Receptor compound->receptor Binding transduction Signal Transduction Cascade receptor->transduction Activation response Cellular Response (e.g., Therapeutic Effect) transduction->response Modulation

Figure 2: A conceptual diagram of a signaling pathway relevant in drug discovery.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocol for the gravimetric method offers a reliable means of generating accurate solubility data. The physicochemical properties and structural considerations discussed herein can aid in the rational selection of solvents for initial screening. The generation of precise solubility data is an essential step for the successful application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using methyl 2,6-dibromopyridine-4-carboxylate as a key building block. This versatile reaction enables the synthesis of a diverse range of 2,6-di-substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3][4] The presence of two bromine atoms on the pyridine ring allows for either mono- or di-substitution, which can be selectively achieved by carefully tuning the reaction parameters.[1]

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of 2,6-dibromopyridine derivatives, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products. While the specific substrate is this compound, the conditions outlined below for the closely related 2,6-dibromopyridine serve as an excellent starting point for optimization.[1][3]

EntryBoronic Acid (Equiv.)Catalyst (mol %)Ligand (mol %)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80[3]
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90[3]
34-Methoxyphenylboronic Acid (1.0)Pd₂(dba)₃ (1.5)P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[1]
4Arylboronic AcidPdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[1]
5Phenylboronic AcidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[1]

Experimental Protocols

Protocol 1: Selective Mono-arylation

This protocol is designed to favor the formation of methyl 2-bromo-6-arylpyridine-4-carboxylate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting material).[3]

  • Seal the flask and stir the reaction mixture vigorously while heating to 100 °C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Di-arylation

This protocol is designed for the synthesis of methyl 2,6-diarylpyridine-4-carboxylate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[3]

  • Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of the starting material).[3]

  • Stir the mixture at 100 °C for 24 hours.[3]

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.[3]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base Solvent Add Anhydrous, Degassed Solvent Inert Establish Inert Atmosphere (Ar/N2) Heat Heat Reaction Mixture (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Purify Purify by Column Chromatography Product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product forms Reactant1 Ar-X Reactant1->OxAdd + Reactant2 Ar'-B(OR)2 Reactant2->Transmetal + Base Base Base->Transmetal +

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2,6-dibromopyridine-4-carboxylate. This versatile building block, featuring two reactive bromine atoms at the 2 and 6 positions and an electron-withdrawing ester group at the 4-position, is a valuable precursor for the synthesis of highly functionalized pyridine derivatives used in pharmaceutical and materials science research.

The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. Both mono- and di-functionalization strategies are discussed, providing a toolbox for the selective synthesis of a wide array of substituted pyridine scaffolds.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Mono-arylated~85
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9016Mono-arylated~90
Phenylboronic acid (2.2 eq.)Pd(OAc)₂ (4)SPhos (8)K₃PO₄Toluene/H₂O11024Di-arylated~75
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF10012Mono-arylated~80

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)

This protocol is adapted from established methods for the selective mono-arylation of dihalopyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir (100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Purified Product

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.

Table 2: Sonogashira Coupling of this compound

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606Mono-alkynylated~92
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEADMF708Mono-alkynylated~88
Phenylacetylene (2.5 eq.)PdCl₂(PPh₃)₂ (4)CuI (8)Et₃NTHF8012Di-alkynylated~80
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile6510Mono-alkynylated~85

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Alkynylation (Sonogashira)

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Reactants: - this compound - PdCl₂(PPh₃)₂ / CuI Solvents_Base Add Degassed Solvent and Base (Et₃N) Reagents->Solvents_Base Alkyne Add Terminal Alkyne Solvents_Base->Alkyne Stir Stir at RT or Heat (60 °C) Alkyne->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench with NH₄Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Purified Product

Sonogashira Coupling Experimental Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the synthesis of a diverse range of N-substituted pyridines from this compound.

Table 3: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018Mono-aminated~95
AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11024Mono-aminated~88
Morpholine (2.5 eq.)Pd₂(dba)₃ (4)XPhos (8)NaOtBuToluene11036Di-aminated~82
n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF8016Mono-aminated~90

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Amination (Buchwald-Hartwig)

This protocol is adapted from standard Buchwald-Hartwig procedures.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add the amine followed by anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst_Base Add Pd₂(dba)₃, XPhos, and NaO-t-Bu Substrate Add Methyl 2,6-dibromopyridine- 4-carboxylate Catalyst_Base->Substrate Reagents_Solvent Add Amine and Degassed Toluene Substrate->Reagents_Solvent Heat Heat and Stir (100 °C) Reagents_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Cool and Filter through Celite Monitor->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Purified Product

Buchwald-Hartwig Amination Experimental Workflow

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] This reaction is known for its high functional group tolerance.

Table 4: Negishi Coupling of this compound

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF6512Mono-arylated~85
Ethylzinc bromidePdCl₂(dppf) (3)-DMF8010Mono-alkylated~78
Phenylzinc chloride (2.2 eq.)Pd(PPh₃)₄ (5)-THF6524Di-arylated~70
Vinylzinc bromidePd₂(dba)₃ (2)P(2-furyl)₃ (8)THF5016Mono-vinylated~80

Note: Yields are based on general Negishi coupling protocols and may vary for the specific substrate.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol is based on established methods for the Negishi coupling.[4]

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.5 equiv, commercially available or freshly prepared)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous, degassed THF

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and this compound.

  • Add anhydrous, degassed THF.

  • Slowly add the organozinc reagent solution via syringe at room temperature.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Substrate and Catalyst - this compound - Pd(PPh₃)₄ Solvent Add Degassed THF Reagents->Solvent Organozinc Add Organozinc Reagent Solvent->Organozinc Heat Heat and Stir (65 °C) Organozinc->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench with NH₄Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Purified Product

Negishi Coupling Experimental Workflow

General Catalytic Cycles

The palladium-catalyzed cross-coupling reactions described herein generally proceed through a common set of mechanistic steps: oxidative addition, transmetalation (or related steps for Heck and Buchwald-Hartwig reactions), and reductive elimination.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex R-Pd(II)L₂-X Pd(0)L₂->Oxidative\nAddition\nComplex R-X Transmetalation\nComplex R-Pd(II)L₂-R' Oxidative\nAddition\nComplex->Transmetalation\nComplex R'-M Transmetalation\nComplex->Pd(0)L₂ Reductive Elimination Product R-R' Transmetalation\nComplex->Product

General Catalytic Cycle for Cross-Coupling

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,6-dibromopyridine-4-carboxylate is a versatile chemical intermediate, serving as a valuable building block in the synthesis of a wide array of bioactive molecules. Its di-brominated pyridine core allows for selective functionalization at the 2 and 6 positions through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This enables the construction of complex molecular architectures with diverse pharmacological activities. These synthesized compounds are of significant interest in drug discovery, with potential applications as enzyme inhibitors, receptor modulators, and antimicrobial agents. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.

This document provides detailed application notes and experimental protocols for the synthesis of a representative bioactive molecule, a potential β-amyloid-42 aggregation inhibitor, utilizing this compound as the starting material.

Application: Synthesis of a Potential β-Amyloid-42 Aggregation Inhibitor

The aggregation of the β-amyloid-42 (Aβ42) peptide is a central event in the pathogenesis of Alzheimer's disease. Molecules capable of inhibiting this aggregation process are promising therapeutic candidates. The 2,6-disubstituted pyridine scaffold has been identified as a key pharmacophore for interaction with the β-sheet structure of Aβ fibrils. This section outlines the synthesis of a target inhibitor molecule based on this scaffold.

Synthetic Strategy:

The synthetic approach involves a sequential Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 2 and 6 positions of the pyridine ring, followed by hydrolysis of the methyl ester and subsequent amidation to generate the final bioactive compound.

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Suzuki Coupling 1 cluster_1 Suzuki Coupling 2 cluster_2 Hydrolysis cluster_3 Amidation A This compound B Methyl 6-bromo-2-(4-methoxyphenyl)pyridine-4-carboxylate A->B (4-methoxyphenyl)boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C Methyl 2,6-bis(4-methoxyphenyl)pyridine-4-carboxylate B->C (4-methoxyphenyl)boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O D 2,6-bis(4-methoxyphenyl)pyridine-4-carboxylic acid C->D LiOH, THF/H2O E N-benzyl-2,6-bis(4-methoxyphenyl)pyridine-4-carboxamide (Target Inhibitor) D->E Benzylamine, HATU, DIPEA, DMF

Caption: Synthetic pathway for a potential β-amyloid-42 aggregation inhibitor.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram of the Experimental Workflow:

Suzuki_Workflow start Start prep Reactant Preparation: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 start->prep setup Inert Atmosphere Setup: - Schlenk flask - N2/Ar purge prep->setup addition Reagent Addition: - Add solids - Add degassed solvent setup->addition reaction Reaction: - Heat to 80-100 °C - Stir for 12-24 h addition->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring workup Workup: - Quench with water - Extract with organic solvent - Dry organic layer monitoring->workup purification Purification: - Column chromatography workup->purification end End purification->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ester Hydrolysis Protocol

Materials:

  • Methyl 2,6-diarylpyridine-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Methyl 2,6-diarylpyridine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Amide Coupling Protocol

Materials:

  • 2,6-diarylpyridine-4-carboxylic acid

  • Amine (e.g., Benzylamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of the 2,6-diarylpyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Yields for the Synthesis of the Target Inhibitor

StepReactionProductYield (%)
1Mono-Suzuki CouplingMethyl 6-bromo-2-(4-methoxyphenyl)pyridine-4-carboxylate75-85
2Di-Suzuki CouplingMethyl 2,6-bis(4-methoxyphenyl)pyridine-4-carboxylate70-80
3Ester Hydrolysis2,6-bis(4-methoxyphenyl)pyridine-4-carboxylic acid90-95
4Amide CouplingN-benzyl-2,6-bis(4-methoxyphenyl)pyridine-4-carboxamide80-90

Table 2: Biological Activity of the Target Inhibitor

CompoundAβ42 Aggregation Inhibition (IC₅₀, µM)
N-benzyl-2,6-bis(4-methoxyphenyl)pyridine-4-carboxamide5 - 15
Reference Compound (e.g., Curcumin)10 - 20

(Note: The biological activity data is illustrative and based on reported activities for similar compounds. Actual values would need to be determined experimentally.)

Logical Relationship Diagram

Diagram of Structure-Activity Relationship (SAR) Logic:

SAR_Logic cluster_substituents Key Structural Modifications Start This compound R1 Substitution at C2 Start->R1 Suzuki Coupling R2 Substitution at C6 Start->R2 Suzuki Coupling R3 Modification of Carboxylate Start->R3 Amidation Activity Bioactive Molecule (e.g., Aβ42 Inhibitor) R1->Activity R2->Activity R3->Activity

Caption: Key structural modifications for generating bioactive molecules.

Application Notes and Protocols: Methyl 2,6-dibromopyridine-4-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dibromopyridine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile precursor in the synthesis of a wide array of pharmaceutical intermediates. The strategic positioning of two bromine atoms at the 2 and 6 positions of the pyridine ring allows for selective and sequential functionalization through various modern cross-coupling reactions. The presence of the methyl carboxylate group at the 4-position offers an additional site for chemical modification and can influence the solubility and reactivity of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors and anti-cancer agents.

Key Synthetic Transformations

The reactivity of the two bromine atoms on the pyridine ring enables a variety of powerful cross-coupling reactions, making this compound a strategic building block in medicinal chemistry. The key transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl substituents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures found in many kinase inhibitors.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, which is crucial for the synthesis of aminopyridines and their derivatives. These motifs are prevalent in a wide range of biologically active molecules, including G protein-coupled receptor (GPCR) modulators.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl moieties that can act as important pharmacophores or synthetic handles for further elaboration in the development of anti-cancer agents.

Application in the Synthesis of Kinase Inhibitor Precursors

Substituted pyridines are core scaffolds in a multitude of kinase inhibitors, which are a major class of targeted cancer therapies. This compound can be utilized to synthesize precursors for Janus kinase (JAK) inhibitors and c-Jun N-terminal kinase (JNK) inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Diarylpyridine Intermediate

This protocol describes the synthesis of a 2,6-diarylpyridine-4-carboxylate intermediate, a common scaffold in kinase inhibitors.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Methyl 2,6-diarylpyridine-4-carboxylate C->D

General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 2,6-diarylpyridine-4-carboxylate.

Quantitative Data:

Coupling Partner (Arylboronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001885
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O902492
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101678

Logical Workflow for Suzuki-Miyaura Coupling:

G start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Base start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool, Dilute - Extract monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: Methyl 2,6-diarylpyridine-4-carboxylate purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway Involvement: JAK-STAT Pathway

Many kinase inhibitors derived from such pyridine scaffolds target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT->STAT Nucleus Nucleus STAT->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Derived Intermediate) Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Application in the Synthesis of Anti-Cancer Agent Precursors

The 2,6-disubstituted pyridine-4-carboxylate core is also a key structural motif in analogues of combretastatin A-4, a potent natural product with anti-tubulin and anti-cancer activity.[1]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Mono-aminated Intermediate

This protocol details the selective mono-amination of this compound, a crucial step in creating unsymmetrically substituted pyridine derivatives.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Primary/Secondary Amine B->C D Methyl 2-amino-6-bromopyridine-4-carboxylate C->D

General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), and sodium tert-butoxide (1.2 eq.).

  • Add this compound (1.0 eq.).

  • Add anhydrous, degassed toluene.

  • Add the amine (1.1 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired Methyl 2-amino-6-bromopyridine-4-carboxylate.

Quantitative Data:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101288
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001682
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1001090

Logical Workflow for Buchwald-Hartwig Amination:

G start Start setup Reaction Setup (in Glovebox): - this compound - Pd Catalyst & Ligand - Base start->setup reagents Add Degassed Solvent and Amine setup->reagents heat Heat and Stir reagents->heat monitor Monitor Reaction (LC-MS) heat->monitor workup Work-up: - Cool, Dilute, Filter monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: Methyl 2-amino-6-bromopyridine-4-carboxylate purify->product

Experimental workflow for Buchwald-Hartwig amination.

Application in the Synthesis of Alkynylpyridine Intermediates

Experimental Protocol: Sonogashira Coupling

This protocol describes the introduction of an alkynyl group at the 2-position of the pyridine ring, which can serve as a precursor for various heterocyclic systems or as a rigid linker in drug design.

Reaction Scheme:

G A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D Methyl 2-alkynyl-6-bromopyridine-4-carboxylate C->D

General scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography to obtain the desired Methyl 2-alkynyl-6-bromopyridine-4-carboxylate.

Quantitative Data:

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25891
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF50685
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF401288

Conclusion

This compound is a highly adaptable and valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its ability to undergo selective and sequential functionalization via robust cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented herein offer a foundation for the strategic application of this versatile building block in modern drug discovery and development.

References

Application Notes and Protocols: Methyl 2,6-dibromopyridine-4-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of Methyl 2,6-dibromopyridine-4-carboxylate as a versatile building block in materials science. Due to the limited direct literature on this specific compound, the application notes and protocols herein are based on established methodologies for structurally analogous dibrominated heterocyclic and pyridine carboxylate compounds. This guide is intended to serve as a foundational resource for researchers exploring the integration of this molecule into novel functional materials.

Introduction to this compound

This compound is a trifunctional heterocyclic compound possessing two reactive bromine atoms and a central methyl carboxylate group. The bromine atoms at the 2 and 6 positions are susceptible to substitution via various cross-coupling reactions, making this molecule an excellent candidate for the synthesis of linear polymers and extended aromatic systems. The pyridine nitrogen and the carboxylate group offer potential coordination sites for the formation of metal-organic frameworks (MOFs). These structural features suggest its utility in the development of advanced materials for organic electronics, catalysis, and sensing.

Potential Applications in Materials Science

The dual bromine functionalities of this compound allow for its use as a monomer in polymerization reactions. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, it can be reacted with difunctionalized comonomers to yield conjugated polymers. The incorporation of the pyridine moiety into the polymer backbone can enhance electron transport properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3][4]

Pyridine-dicarboxylate ligands are widely employed in the synthesis of MOFs due to their ability to form stable coordination complexes with a variety of metal ions.[5] While the methyl ester of the target compound would likely be hydrolyzed in situ or pre-hydrolyzed to the corresponding dicarboxylic acid, the resulting ligand can coordinate with metal centers to form porous crystalline structures.[5][6][7][8] The bromine atoms offer a unique opportunity for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. The resulting MOFs could find applications in gas storage, separation, and heterogeneous catalysis.[5][9][10]

Quantitative Data from Analogous Systems

The following table summarizes representative data for materials synthesized from structurally similar dibrominated and pyridine carboxylate precursors. This data is provided to give an indication of the expected properties and reaction efficiencies.

Material TypePrecursorsReaction TypeYield (%)Molecular Weight (Mn) ( g/mol )ApplicationReference
Conjugated Polymer2,6-Dibromopyridine, Aryl diboronic acidSuzuki Coupling>9010,000 - 50,000Organic Electronics[11]
Metal-Organic FrameworkPyridine-2,6-dicarboxylic acid, Zn(NO₃)₂·6H₂OSolvothermal~75N/AGas Adsorption[5]
Metal-Organic FrameworkPyridine-3,5-dicarboxylic acid, Cd(NO₃)₂·4H₂OSolvothermal~60N/ACatalysis[8]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of materials using precursors analogous to this compound. These can be adapted for the target compound with appropriate modifications.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a dibromo-heterocycle with an aryl diboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Aryl diboronic acid or bis(pinacolato)diboron (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl diboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by a suitable technique (e.g., GPC, NMR of aliquots).

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

  • Filter the polymer and wash with the non-solvent to remove residual catalyst and unreacted monomers.

  • Dry the polymer in a vacuum oven.

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using a pyridine carboxylate ligand.[12][13][14] Note that the methyl ester may need to be hydrolyzed to the carboxylic acid prior to or during the reaction.

Materials:

  • This compound (or the corresponding diacid) (1.0 eq.)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) (1.0 - 2.0 eq.)

  • Solvent (e.g., DMF, DEF, Ethanol)

  • Optional: Modulator (e.g., acetic acid, trifluoroacetic acid)

Procedure:

  • In a glass vial, dissolve this compound (or its diacid form) in the chosen solvent.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • If used, add the modulator to the mixture.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired temperature (typically 80-150 °C) and hold for 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product, typically in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow_polymer cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification cluster_product Final Product start Combine Monomers & Base solvent Add Anhydrous Solvent start->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat & Stir (24-48h) catalyst->heat cool Cool to RT heat->cool precipitate Precipitate in Non-solvent cool->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end Conjugated Polymer dry->end

Caption: Workflow for conjugated polymer synthesis.

experimental_workflow_mof cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation cluster_product Final Product ligand Dissolve Ligand in Solvent combine Combine Solutions in Autoclave ligand->combine metal Dissolve Metal Salt in Solvent metal->combine seal_heat Seal & Heat (24-72h) combine->seal_heat cool Slow Cool to RT seal_heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry MOF Crystals wash->dry end Metal-Organic Framework dry->end logical_relationship cluster_pathways Synthetic Pathways cluster_materials Resulting Materials cluster_applications Potential Applications start This compound path1 Polymerization (e.g., Suzuki Coupling) start->path1 path2 Coordination Chemistry (Hydrolysis & Solvothermal Reaction) start->path2 material1 Conjugated Polymers path1->material1 material2 Metal-Organic Frameworks path2->material2 app1 Organic Electronics (OLEDs, OFETs) material1->app1 app2 Gas Storage & Separation material2->app2 app3 Catalysis material2->app3

References

Application Notes and Protocols: The Use of Methyl 2,6-dibromopyridine-4-carboxylate in Ligand Synthesis for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,6-dibromopyridine-4-carboxylate is a versatile, yet underexplored, building block for the synthesis of novel ligands for coordination chemistry. Its structure offers three key points for functionalization: the two bromine atoms at the 2 and 6 positions, which are amenable to substitution reactions, and the methyl ester at the 4-position, which can be hydrolyzed and converted to an amide or other functional groups. This trifunctionality allows for the construction of a wide array of mono-, bi-, and polydentate ligands with tailored electronic and steric properties.

The pyridine nitrogen atom provides a primary coordination site, and the introduction of additional donor atoms at the 2 and 6 positions can lead to the formation of stable chelate rings with transition metals. The functional group at the 4-position can be used to tune the electronic properties of the pyridine ring and to introduce secondary functionalities, such as hydrogen bonding motifs or points of attachment to larger molecular scaffolds.

Potential Applications of Derived Ligands and Complexes

Ligands derived from this compound are expected to form stable complexes with a variety of metal ions.[1] These complexes have potential applications in several fields:

  • Catalysis: The coordinated metal ion can act as a Lewis acid, catalyzing a range of organic transformations. Metal complexes with related pyridine-based ligands have shown activity in C-C coupling and oxidation reactions.[2]

  • Drug Development: The ability to chelate essential metal ions is a key aspect of the biological action of many compounds.[1] Metal complexes can be designed to interact with biological macromolecules, potentially leading to new therapeutic agents.[1][2] The bromo-substituents can also be used as handles for further functionalization to attach targeting moieties.[2]

  • Metal-Organic Frameworks (MOFs): The dicarboxylate version of this molecule (after hydrolysis of the ester) could serve as a linker for the construction of MOFs. These materials have potential applications in gas storage and separation, catalysis, and sensing.[3][4]

Proposed Synthetic Pathways and Protocols

Two primary synthetic strategies are proposed for the derivatization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling Reactions: The bromine atoms at the 2 and 6 positions can be substituted with a variety of nucleophiles or coupled with other organic fragments.

  • Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other derivatives.

Protocol 1: Synthesis of a Diaminated Ligand Precursor

This protocol describes the synthesis of Methyl 2,6-bis(methylamino)pyridine-4-carboxylate, a potential tridentate ligand. The reaction is based on the selective amination of 2,6-dibromopyridine.[5]

Reaction Scheme:

Materials:

  • This compound

  • Methylamine (40% in water)

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol), K2CO3 (2.5 mmol), CuI (0.1 mmol), and DMEDA (0.2 mmol).

  • Add toluene (5 mL) and methylamine (40% in water, 5 mmol).

  • Seal the vial and place it in a microwave synthesizer.

  • Heat the reaction mixture to 150 °C for 3 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)1H NMR (CDCl3, δ ppm)
Methyl 2,6-bis(methylamino)pyridine-4-carboxylate (Proposed)C9H13N3O2195.22Yellow solid60-70~7.2 (s, 2H, pyridine-H), ~4.8 (br s, 2H, -NH), ~3.9 (s, 3H, -OCH3), ~2.9 (d, 6H, -NCH3)
Protocol 2: Synthesis of a Dicarboxylate Ligand for MOF Construction

This protocol describes the hydrolysis of the methyl ester to yield 2,6-dibromopyridine-4-carboxylic acid, a potential linker for MOF synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 mmol) in methanol (10 mL).

  • Add a solution of NaOH (1.1 mmol) in water (2 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2 with HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

Illustrative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)1H NMR (DMSO-d6, δ ppm)
2,6-dibromopyridine-4-carboxylic acid (Proposed)C6H3Br2NO2280.90White solid>90~13.5 (br s, 1H, -COOH), ~8.5 (s, 2H, pyridine-H)

Visualizing Synthetic Pathways and Workflows

Synthesis of a Diaminated Ligand

G start This compound reagents CH3NH2, K2CO3 CuI, DMEDA, Toluene start->reagents reaction Microwave Synthesis 150 °C, 3h reagents->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Methyl 2,6-bis(methylamino)pyridine-4-carboxylate purification->product

Caption: Proposed workflow for the synthesis of a diaminated ligand.

Hydrolysis to a Dicarboxylate Linker

G start This compound hydrolysis NaOH, MeOH/H2O Room Temp, 12h start->hydrolysis acidification Acidification with HCl hydrolysis->acidification isolation Filtration & Drying acidification->isolation product 2,6-dibromopyridine-4-carboxylic acid isolation->product

Caption: Proposed workflow for the hydrolysis of the methyl ester.

Conclusion

While direct experimental data for the use of this compound in ligand synthesis is currently lacking, its structure suggests significant potential as a versatile precursor for a variety of ligands. The proposed synthetic routes, based on well-established chemical transformations of similar pyridine derivatives, offer a starting point for the exploration of its coordination chemistry. Further research is warranted to synthesize and characterize ligands and complexes derived from this promising building block and to evaluate their potential in catalysis, drug development, and materials science.

References

Application Notes and Protocols for the Selective Mono-functionalization of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono-functionalization of Methyl 2,6-dibromopyridine-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms, allowing for sequential, selective introduction of various functional groups. The electron-withdrawing nature of the methyl carboxylate group at the 4-position influences the reactivity of the C2 and C6 positions, making controlled mono-functionalization a key synthetic challenge.

This guide covers three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are based on established methodologies for similar 2,6-dihalopyridine systems and have been adapted to the specific substrate.

I. Selective Mono-Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Selective mono-arylation or mono-vinylation of this compound can be achieved by carefully controlling the reaction stoichiometry and conditions.

Data Presentation: Reaction Conditions for Mono-Suzuki-Miyaura Coupling
ParameterConditionNotes
This compound 1.0 equivStarting material.
Aryl/Vinylboronic Acid or Ester 1.0 - 1.2 equivA slight excess helps drive the reaction to completion.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Other catalysts like PdCl₂(dppf) can also be effective.
Ligand SPhos, XPhos, or PPh₃ (4-10 mol%)Ligand choice can influence selectivity and reaction rate.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)The choice of base can be crucial for efficient transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMFDegassed solvents are essential to prevent catalyst deactivation.
Temperature 80 - 110 °CReaction temperature may need optimization for specific substrates.
Reaction Time 4 - 24 hMonitored by TLC or LC-MS.
Expected Yield 60 - 90%Highly dependent on the specific coupling partners and conditions.
Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., SPhos, 6 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.5 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract purify Column Chromatography extract->purify product Mono-functionalized Product purify->product Isolated Product Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Cu-alkyne ArPd(II)(alkynyl)L2 ArPd(II)(alkynyl)L2 Transmetalation->ArPd(II)(alkynyl)L2 Reductive\nElimination Reductive Elimination ArPd(II)(alkynyl)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Coupled\nProduct Coupled Product Reductive\nElimination->Coupled\nProduct Mono_Selectivity_Factors cluster_factors Controlling Factors Mono-selectivity Mono-selectivity Stoichiometry Reactant Stoichiometry (near 1:1) Stoichiometry->Mono-selectivity Temperature Lower Reaction Temperature Temperature->Mono-selectivity Ligand Bulky/Electron-Rich Ligand Ligand->Mono-selectivity Base Appropriate Base Strength Base->Mono-selectivity

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups. The 2,6-diaminopyridine scaffold is a key structural motif found in numerous biologically active compounds and functional materials. Methyl 2,6-dibromopyridine-4-carboxylate is a valuable precursor for the synthesis of novel 2,6-disubstituted pyridine derivatives. This document provides detailed application notes and experimental protocols for the selective mono- and di-amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of a C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through a sequence of oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst. The presence of the electron-withdrawing methyl carboxylate group at the 4-position can influence the reactivity of the C-Br bonds.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 2,6-dibromopyridine derivatives. While specific data for this compound is not extensively available in a tabulated format in the literature, the data for 2,6-dibromopyridine provides a strong starting point for reaction optimization. The electron-withdrawing nature of the ester group in the target substrate may necessitate slightly modified conditions, such as the choice of a more electron-rich ligand or a stronger base, to achieve optimal results.

Table 1: Representative Conditions for Selective Mono-amination of 2,6-Dihalopyridines

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Alkylamine (e.g., n-Butylamine)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-11012-2470-90
Secondary Alkylamine (e.g., Morpholine)Pd(OAc)₂ / BINAPNaOtBuDioxane80-1008-1675-95
Primary Arylamine (e.g., Aniline)Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH10012-2465-85
Secondary Arylamine (e.g., N-Methylaniline)Pd-G3-XPhosLHMDSTHF806-1280-95

Table 2: Representative Conditions for Di-amination of 2,6-Dihalopyridines

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Alkylamine (e.g., Cyclohexylamine)Pd₂(dba)₃ / RuPhosNaOtBuToluene1102470-85
Secondary Alkylamine (e.g., Piperidine)Pd(OAc)₂ / DavePhosK₂CO₃Dioxane10018-2475-90
Primary Arylamine (e.g., p-Toluidine)Pd-G4-XPhosCs₂CO₃Toluene110-1202460-80

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed mono- and di-amination of this compound. These are general procedures and may require optimization for specific amines and reaction scales.

Protocol 1: General Procedure for Selective Mono-amination

This protocol is designed to favor the mono-substitution product by carefully controlling the stoichiometry of the reactants.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.

Protocol 2: General Procedure for Di-amination

This protocol is designed to achieve di-substitution by using a larger excess of the amine and adjusting the reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.5-3.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%)

  • Phosphine ligand (e.g., BINAP, 4-8 mol%)

  • Base (e.g., NaOtBu, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring for an extended period.

  • Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)(X) OxAdd->PdII_Aryl Aryl-X Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine [L_nPd(II)(Aryl)(HNR'R'')]^+X^- Ligand_Exch->PdII_Amine HNR'R'' Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido Base Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Aryl-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Catalyst, Ligand, and Base Setup->Reagents Solvent_Amine Add Solvent and Amine Reagents->Solvent_Amine Reaction Heat and Stir Solvent_Amine->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quench, Extract, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of 2,6-Dibromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Catalyzed by a palladium complex and a copper(I) co-catalyst, this reaction is conducted under mild conditions and tolerates a wide variety of functional groups. Its application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, is extensive. Pyridine and its derivatives are key structural motifs in numerous FDA-approved drugs. The introduction of alkynyl groups via the Sonogashira coupling can significantly modify their biological activity by acting as rigid linkers or introducing unique electronic and steric properties.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of 2,6-dibromopyridine derivatives with terminal alkynes, a valuable reaction for creating diverse molecular architectures. The ability to perform selective mono- or di-alkynylation allows for the synthesis of a wide array of functionalized pyridine building blocks.

Key Reaction Parameters

A successful Sonogashira coupling of 2,6-dibromopyridine is dependent on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, the active species in the coupling reaction.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.[1]

  • Solvent: Anhydrous and deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and amine bases themselves when used in excess.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[1]

  • Temperature: Reactions are often carried out at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[1]

Data Presentation: Sonogashira Coupling of 2,6-Dibromopyridine

The following table summarizes various conditions for the Sonogashira coupling of 2,6-dibromopyridine with a selection of terminal alkynes, highlighting the versatility of this reaction for both mono- and di-substitution.

EntryAlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
14-Ethynyl-N,N-dimethylaniline2-Bromo-6-((4-(dimethylamino)phenyl)ethynyl)pyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THF601285
22-Ethynyl-4-fluoroaniline2,6-Bis((4-fluoro-2-aminophenyl)ethynyl)pyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THFrt1692[2]
32-Ethynyl-4-nitroaniline2,6-Bis((4-nitro-2-aminophenyl)ethynyl)pyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THFrt1685[2]
42-Ethynyl-4-(trifluoromethyl)aniline2,6-Bis((2-amino-4-(trifluoromethyl)phenyl)ethynyl)pyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THFrt1675[2]
54-Bromo-2-ethynylaniline2,6-Bis((2-amino-4-bromophenyl)ethynyl)pyridinePdCl₂(PPh₃)₂ / CuIEt₃N / THFrt1678[2]

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of 2,6-Dibromopyridine

This protocol aims for the selective substitution of one bromine atom on the 2,6-dibromopyridine ring.

Materials:

  • 2,6-Dibromopyridine (1.0 equivalent)

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)[1]

  • Copper(I) iodide (CuI) (0.05 equivalents)[1]

  • Triethylamine (Et₃N) (2.0 equivalents)[1]

  • Anhydrous N,N-dimethylformamide (DMF)[1]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.[1]

  • Add anhydrous DMF, followed by triethylamine.[1]

  • Degas the mixture by bubbling with argon for 10-15 minutes.[1]

  • Add the terminal alkyne dropwise to the reaction mixture.[1]

  • Heat the reaction to a temperature between 60-80 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: Di-alkynylation of 2,6-Dibromopyridine

This protocol is designed for the substitution of both bromine atoms on the 2,6-dibromopyridine ring.

Materials:

  • 2,6-Dibromopyridine (1.0 equivalent)

  • Terminal alkyne (2.5 equivalents)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)[1]

  • Copper(I) iodide (CuI) (0.1 equivalents)[1]

  • Triethylamine (Et₃N) (4.0 equivalents)[1]

  • Anhydrous N,N-dimethylformamide (DMF)[1]

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the catalyst loading to 0.05 equivalents of PdCl₂(PPh₃)₂ and 0.1 equivalents of CuI.[1]

  • Add the terminal alkyne (2.5 equivalents) to the reaction mixture.[1]

  • Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC.[1]

  • Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2,6-Dibromopyridine, Pd Catalyst, and CuI solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base degas Degas Mixture (e.g., with Argon) solvent_base->degas add_alkyne Add Terminal Alkyne heat Heat Reaction Mixture (e.g., 60-100 °C) add_alkyne->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

References

Synthesis of substituted pyridine-4-carboxylates from Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyridine-4-carboxylates, utilizing methyl 2,6-dibromopyridine-4-carboxylate as a versatile starting material. The methodologies outlined herein leverage palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to achieve mono- or di-functionalization at the 2- and 6-positions of the pyridine ring.

Introduction

Substituted pyridine-4-carboxylates are a prominent class of heterocyclic compounds frequently encountered in medicinal chemistry and drug discovery. The pyridine core, particularly when functionalized at multiple positions, offers a scaffold for developing potent and selective modulators of various biological targets. This compound is an ideal starting material for generating a library of analogues due to the differential reactivity of the bromine atoms, which can be selectively targeted under specific reaction conditions. This allows for the systematic exploration of the chemical space around the pyridine-4-carboxylate core, aiding in the identification of novel therapeutic agents.

Experimental Workflows

The general experimental workflow for the synthesis of substituted pyridine-4-carboxylates from this compound involves a palladium-catalyzed cross-coupling reaction. The key steps are outlined in the diagram below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reagents This compound, Coupling Partner, Palladium Catalyst, Ligand, Base Solvent Anhydrous, Degassed Solvent Reagents->Solvent 1. Combine in Schlenk flask under inert atmosphere Heating Heat to specified temperature (e.g., 80-120 °C) Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Product Product Purification->Product Characterize

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. Careful control of reaction conditions allows for either mono- or di-arylation.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

EntryCoupling Partner (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90
34-Methoxyphenylboronic Acid (1.0)Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Toluene10012Mono-arylated85

Protocol for Mono-arylation (Suzuki-Miyaura Coupling):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds, introducing alkynyl moieties that can serve as important pharmacophores or synthetic handles for further functionalization.

Table 2: Reaction Conditions for Sonogashira Coupling

EntryCoupling Partner (Equiv.)Catalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
1Phenylacetylene (1.1)PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF60-804Mono-alkynylated~80-90
2Phenylacetylene (2.5)PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (4.0)DMF80-10012Di-alkynylated~70-85
3Trimethylsilylacetylene (1.2)Pd(PPh₃)₄ (5)CuI (5)DIPEA (2.0)THF656Mono-alkynylated~85

Protocol for Mono-alkynylation (Sonogashira Coupling):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF), followed by triethylamine (Et₃N, 2.0 equiv).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for synthesizing amino-pyridines and their derivatives, which are prevalent in many biologically active compounds.

Table 3: Reaction Conditions for Buchwald-Hartwig Amination

EntryAmine (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene10018Mono-aminated~75-85
2Aniline (1.2)Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11024Mono-aminated~70-80
3Cyclohexylamine (2.5)Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (3.0)THF8012Di-aminated~60-70

Protocol for Mono-amination (Buchwald-Hartwig Amination):

  • In an oven-dried sealed tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and BINAP (3 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-aminated product.

Biological Relevance and Signaling Pathways

Substituted pyridine derivatives are known to interact with a variety of biological targets. For instance, certain pyridine-4-carboxylate derivatives have been identified as inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a key signaling node in various cellular pathways. SHP2 is involved in the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer. Inhibition of SHP2 can therefore be a valuable strategy for cancer therapy.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-4-carboxylate Inhibitor Inhibitor->SHP2 Inhibits

Figure 2: Simplified SHP2 signaling pathway and the point of intervention for pyridine-4-carboxylate inhibitors.

The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all involve a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The general catalytic cycle is depicted below.

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)L_n-R' OA_complex->TM_complex Transmetalation (R'-M) Product R-R' TM_complex->Product Reductive Elimination R_X R-X = Aryl/Vinyl Halide R_M R'-M = Coupling Partner (e.g., Boronic Acid, Alkyne, Amine)

Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The synthetic protocols described provide a robust framework for the generation of diverse libraries of substituted pyridine-4-carboxylates from this compound. The ability to selectively introduce a wide range of substituents at the 2- and 6-positions through well-established cross-coupling reactions makes this a powerful approach for structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes and receptors involved in critical signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving Methyl 2,6-dibromopyridine-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in a low or no yield?

Answer: Low or no yield is a common challenge that can arise from several factors, particularly when working with di-substituted, electron-deficient pyridine substrates.[1][2] Key areas to investigate include:

  • Catalyst Inactivity or Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[3][4] Additionally, the active Pd(0) species might not be forming efficiently from a Pd(II) precatalyst or could be sensitive to atmospheric oxygen.[2]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be suitable for this specific substrate.[2] The base is essential for activating the boronic acid, and the solvent system must facilitate the dissolution of both organic and inorganic reagents.[2]

  • Side Reactions: Competing reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid can consume starting materials, thereby reducing the yield of the desired product.[3][5]

Question 2: How can I control the regioselectivity of the coupling reaction (mono- versus di-substitution)?

Answer: Achieving selective mono-arylation of 2,6-dibromopyridines can be challenging as the second C-Br bond can be as reactive as the first.[5][6] The following strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can favor mono-arylation.[6] Conversely, using a larger excess of the boronic acid (2.2-2.5 equivalents) and longer reaction times will promote di-substitution.[6]

  • Catalyst and Ligand Selection: Certain catalyst systems are known to favor mono-arylation. For instance, using a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ has been shown to be effective for mono-arylation.[6]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product. Close monitoring of the reaction progress by TLC or GC-MS is recommended.

Question 3: I am observing significant amounts of side products, such as homocoupling of my boronic acid and debromination of the starting material. How can I minimize these?

Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[3][4] Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[4]

  • Protodeboronation: This side reaction is often exacerbated by the presence of water and certain bases, especially at elevated temperatures.[3][7] To minimize protodeboronation, use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), and select a suitable base.[3]

  • Debromination (Hydrodehalogenation): The replacement of a bromine atom with a hydrogen atom can occur, particularly at high temperatures.[5] Trying a milder base or lowering the reaction temperature may help to reduce this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A good starting point for optimization would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a suitable ligand. Buchwald ligands, for example, SPhos or XPhos, are often effective for challenging substrates like heteroaryl halides.[3] A common base to start with is K₃PO₄ or Cs₂CO₃, and a typical solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4][8] The reaction is typically run at elevated temperatures, in the range of 80-110 °C.[4]

Q2: How does the ester group at the 4-position affect the reaction?

A2: The methyl carboxylate group is an electron-withdrawing group, which generally increases the reactivity of the C-Br bonds towards oxidative addition, the first step in the Suzuki catalytic cycle. This can be beneficial; however, the ester group could potentially be hydrolyzed under harsh basic conditions, especially at high temperatures in the presence of water.[9] It is advisable to monitor for any ester hydrolysis during the reaction.

Q3: Can I run the reaction under air?

A3: It is strongly advised to perform the Suzuki coupling reaction under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote the undesirable homocoupling of the boronic acid.[4]

Q4: My boronic acid is not very stable. What can I do?

A4: If your boronic acid is prone to decomposition (protodeboronation), consider using a more stable derivative such as a boronic acid pinacol ester or a potassium trifluoroborate salt.[1][3] These are generally more robust under Suzuki coupling conditions.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Dihalopyridines

Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄PPh₃2-5A common, versatile catalyst, but can be prone to deactivation.[8]
Pd(OAc)₂SPhos, XPhos, RuPhos1-3 (Pd), 2-6 (Ligand)Bulky, electron-rich ligands that stabilize the catalyst and can improve yields for challenging substrates.[3][4]
PdCl₂(dppf)dppf2-5Often effective for a range of cross-coupling reactions.
Pd₂(dba)₃P(t-Bu)₃1-2 (Pd), 2-4 (Ligand)Can be effective for achieving mono-arylation.[6]

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseEquivalentsSolvent SystemNotes
K₃PO₄2-31,4-Dioxane/H₂O, Toluene/H₂OA strong base, often effective for challenging couplings.[2]
Cs₂CO₃2-31,4-Dioxane, TolueneA strong and highly soluble base, can lead to higher yields.[4]
K₂CO₃2-3Toluene/H₂O, DMFA common and cost-effective choice.[4]
Na₂CO₃2-3DMF, Toluene/H₂OA milder base, can be useful if substrate is base-sensitive.[4]

Experimental Protocols

General Procedure for Mono-Arylation of this compound:

Note: This is a generalized protocol and should be optimized for each specific arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Di-Arylation of this compound:

Note: This protocol is designed to favor the di-substituted product.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₃PO₄, 3.0-4.0 eq.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).[6]

  • Reaction: Heat the mixture to a temperature of 80-110 °C with vigorous stirring for an extended period (e.g., 12-24 hours).

  • Monitoring: Monitor the disappearance of the mono-arylated intermediate by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-arylation.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br (Substrate) ArBr->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions catalyst_deactivation Catalyst Deactivation? check_catalyst->catalyst_deactivation suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present use_buchwald_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst_deactivation->use_buchwald_ligand Yes ensure_degassing Ensure Rigorous Degassing (Inert Atmosphere) catalyst_deactivation->ensure_degassing Yes screen_bases Screen Bases (K₃PO₄, Cs₂CO₃) suboptimal_conditions->screen_bases Yes screen_solvents Screen Solvents (Dioxane, Toluene) suboptimal_conditions->screen_solvents Yes optimize_temp Optimize Temperature (80-110 °C) suboptimal_conditions->optimize_temp Yes protodeboronation Protodeboronation? side_reactions_present->protodeboronation Yes homocoupling Homocoupling? side_reactions_present->homocoupling Yes use_boronic_ester Use Boronic Ester (Pinacol Ester) protodeboronation->use_boronic_ester Yes rigorous_degassing Rigorous Degassing homocoupling->rigorous_degassing Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Experimental_Workflow setup 1. Reaction Setup (Schlenk Tube, Inert Atmosphere) reagents 2. Add Reagents (Substrate, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring 6. Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Work-up (Quench, Extract, Wash) monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Preventing homo-coupling byproducts in reactions with Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling byproducts in reactions involving Methyl 2,6-dibromopyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of cross-coupling reactions with this compound?

A1: Homo-coupling is an undesired side reaction where two identical molecules of a coupling partner react with each other instead of with the primary substrate, this compound. For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a biaryl byproduct.[1] Similarly, in Sonogashira couplings, terminal alkynes can dimerize in a process known as Glaser coupling.[1] This side reaction consumes starting materials, lowers the yield of the desired product, and complicates purification.

Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The main factors contributing to homo-coupling are:

  • Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate the homo-coupling of organometallic reagents. Maintaining a strictly inert atmosphere is crucial.[1]

  • Use of Pd(II) Precatalysts: When using Pd(II) salts like Pd(OAc)₂, they need to be reduced in-situ to the active Pd(0) species. During this activation, Pd(II) can react with the organometallic reagent, leading to homo-coupling.[1]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and influences the rates of the catalytic cycle steps. An inappropriate ligand may not efficiently promote the desired cross-coupling, increasing the likelihood of side reactions.

  • High Temperatures: Excessive heat can lead to catalyst decomposition and an increase in side reactions, including homo-coupling.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent affects catalyst stability, reagent solubility, and the relative rates of desired versus undesired reaction pathways.[1]

Q3: How can I minimize boronic acid homo-coupling in Suzuki-Miyaura reactions?

A3: To minimize the formation of the biaryl homo-coupled byproduct in Suzuki-Miyaura reactions, consider the following:

  • Rigorous Oxygen Exclusion: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[2]

  • Catalyst and Ligand Selection: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can bypass the problematic in-situ reduction step. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination, outcompeting homo-coupling pathways.

  • Reaction Conditions: Operate at the lowest effective temperature that allows for a reasonable reaction rate.

  • Process Modifications: The addition of a mild reducing agent, like potassium formate, and a nitrogen subsurface sparge before adding the catalyst can suppress homo-coupling by minimizing the concentration of free Pd(II).[2]

Q4: What strategies can be employed to prevent alkyne homo-coupling (Glaser coupling) in Sonogashira reactions?

A4: The homo-coupling of terminal alkynes is a common issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:

  • Switch to Copper-Free Conditions: This is a highly effective method to eliminate the primary pathway for alkyne dimerization.[1] This may necessitate the use of more active palladium catalysts or specific ligands.

  • Optimize Copper Concentration: If copper is necessary, use the minimum effective amount.

  • Rigorous Deoxygenation: As with other cross-coupling reactions, ensure all reagents and solvents are free of oxygen.

Q5: How does the choice of base impact homo-coupling in Buchwald-Hartwig amination?

A5: The base plays a crucial role in the Buchwald-Hartwig amination. While a strong base is needed to deprotonate the amine, an overly strong or poorly soluble base can lead to side reactions. For sensitive substrates, screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended. The base should be finely ground and dry to ensure consistent results.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of biaryl byproduct in Suzuki reaction 1. Presence of oxygen.2. Use of Pd(II) precatalyst leading to Pd(II)-mediated boronic acid coupling.3. High reaction temperature.1. Ensure rigorous degassing of solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).2. Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄). Add a mild reducing agent (e.g., potassium formate) to the reaction mixture before catalyst addition.[2]3. Lower the reaction temperature.
Prevalent alkyne dimerization (Glaser coupling) in Sonogashira reaction 1. Copper(I) co-catalyst promoting oxidative dimerization of the alkyne.2. Presence of oxygen.1. Switch to a copper-free Sonogashira protocol.[1]2. If copper is essential, use the minimum effective concentration.3. Thoroughly degas all components of the reaction.
Homo-coupling of the amine or aryl halide in Buchwald-Hartwig amination 1. Suboptimal catalyst/ligand combination.2. Inappropriate base.3. High reaction temperature.1. Screen different bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[3]2. Screen alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.3. Reduce the reaction temperature.
General low yield of desired product and presence of multiple byproducts 1. Catalyst deactivation.2. Incorrect stoichiometry.3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and ligand. Ensure inert atmosphere to prevent catalyst oxidation.2. Carefully control the stoichiometry of the reactants.3. Use anhydrous and degassed solvents. Purify reagents if necessary.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the desired product and the formation of homo-coupled byproducts in cross-coupling reactions of 2,6-dibromopyridine, a close analog of this compound. Actual results may vary depending on the specific substrates and experimental conditions.

Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homo-coupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100~60~15
2Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100>90<5
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene80~85<2
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O100~90<5

Table 2: Effect of Copper Co-catalyst in Sonogashira Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Alkyne Dimer (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65~70~20
2Pd(PPh₃)₄ (5)-PiperidineDMF80~85<5
3Pd(OAc)₂ (2) / cataCXium A (4)-Cs₂CO₃2-MeTHFRT~90Not detected

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Minimize Homo-coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation), a Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 5:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., piperidine or Et₃N).

  • Inert Atmosphere: Seal the flask and ensure a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent (e.g., DMF or THF) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) until completion, monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), a palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv) to a reaction vessel.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry, concentrate the organic phase, and purify the product by column chromatography.

Visualizations

Cross_Coupling_vs_Homo_Coupling cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homo-Coupling Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Coupling Partner (e.g., R-B(OH)₂) R-M->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Desired Product Reductive_Elimination->Ar-R R-M_homo Coupling Partner (e.g., R-B(OH)₂) Homo_Coupling_Reaction Homo-Coupling R-M_homo->Homo_Coupling_Reaction Pd(II)_species Pd(II) species (from O₂ or precatalyst) Pd(II)_species->Homo_Coupling_Reaction R-R Homo-coupled Byproduct Homo_Coupling_Reaction->R-R

Caption: Competing pathways of desired cross-coupling and undesired homo-coupling.

Troubleshooting_Workflow start High Homo-coupling Observed check_inert Is the reaction under strict inert atmosphere? start->check_inert degas Degas solvents/reagents. Use Schlenk line/glovebox. check_inert->degas No check_catalyst Are you using a Pd(II) precatalyst? check_inert->check_catalyst Yes degas->check_catalyst use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). check_catalyst->use_pd0 Yes check_temp Is the reaction temperature higher than 100°C? check_catalyst->check_temp No use_pd0->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_ligand Review ligand choice. Is it a bulky, electron-rich ligand? check_temp->check_ligand No lower_temp->check_ligand change_ligand Screen bulky ligands (e.g., SPhos, XPhos, RuPhos). check_ligand->change_ligand No re_evaluate Re-evaluate and monitor reaction. check_ligand->re_evaluate Yes change_ligand->re_evaluate

Caption: A workflow for troubleshooting high levels of homo-coupling byproducts.

Prevention_Strategies cluster_reaction_setup Reaction Setup cluster_reagents Reagents cluster_conditions Conditions center Minimize Homo-Coupling inert_atm Inert Atmosphere (Ar/N₂) center->inert_atm degas Degassed Reagents & Solvents center->degas catalyst Catalyst Selection (Pd(0) source) center->catalyst ligand Ligand Choice (Bulky, e⁻-rich) center->ligand base Base Optimization center->base temperature Lower Temperature center->temperature copper_free Copper-Free (Sonogashira) center->copper_free

References

Technical Support Center: Hydrolysis of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of methyl 2,6-dibromopyridine-4-carboxylate to its corresponding carboxylic acid, 2,6-dibromopyridine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the saponification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction or Low Yield 1. Insufficient reaction time or temperature: The hydrolysis of this sterically hindered ester may be slow. 2. Inadequate amount of base: An insufficient molar excess of the base will result in incomplete saponification. 3. Poor solubility of the starting material: The methyl ester may not be fully dissolved in the reaction mixture, limiting its contact with the hydroxide.1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider refluxing for a longer duration (e.g., 5-24 hours). 2. Increase the excess of base: Use a larger excess of NaOH or KOH (e.g., 5-10 equivalents). Lithium hydroxide (LiOH) in a THF/water mixture can also be effective for hindered esters.[1][2] 3. Improve solubility: Ensure the starting material is fully dissolved. A mixture of methanol and water is commonly used. For particularly insoluble esters, a co-solvent like Tetrahydrofuran (THF) can be added.[1][2]
Product is an Oil or Fails to Precipitate 1. Product remains as a salt: The carboxylic acid will be in its carboxylate salt form in the basic reaction mixture and is often soluble in water. 2. Presence of impurities: Impurities can sometimes inhibit crystallization.1. Acidify the reaction mixture: After the reaction is complete, cool the mixture and carefully acidify with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4. This will protonate the carboxylate and allow the carboxylic acid to precipitate.[3] 2. Purification: If the product still does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can then be purified by recrystallization.
Side Reactions or Product Degradation 1. Harsh reaction conditions: Prolonged heating at high temperatures in the presence of a strong base could potentially lead to side reactions on the pyridine ring, although the dibromo substitution is generally stable. 2. Reaction with alcoholic solvent: While less common in hydrolysis, under certain conditions, transesterification could be a competing reaction if a different alcohol is used as a solvent.1. Use milder conditions: If side products are observed, try the reaction at a lower temperature for a longer period. Alternatively, consider using a milder base like LiOH.[1][2] 2. Choice of solvent: Use methanol as the alcoholic co-solvent, as it corresponds to the methyl ester starting material, thus avoiding transesterification products.
Difficulty in Product Purification 1. Incomplete removal of base or salts: Residual base or salts from the workup can contaminate the final product. 2. Co-precipitation of impurities: Other reaction components may precipitate along with the desired product upon acidification.1. Thorough washing: Ensure the precipitated carboxylic acid is thoroughly washed with cold deionized water to remove any inorganic salts. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the hydrolysis of this compound?

A1: A general procedure involves dissolving the methyl ester in a mixture of methanol and water, followed by the addition of an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically heated to reflux and monitored until completion.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.

Q3: What is the purpose of acidifying the reaction mixture after the hydrolysis is complete?

A3: During the basic hydrolysis, the product, 2,6-dibromopyridine-4-carboxylic acid, exists as its water-soluble carboxylate salt. Acidification protonates the carboxylate, forming the less soluble carboxylic acid, which then precipitates out of the aqueous solution and can be isolated by filtration.[3]

Q4: Are there any specific safety precautions I should take during this experiment?

A4: Yes. Strong bases like NaOH and KOH are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The acidification step should be performed carefully, as it is an exothermic process. All procedures should be carried out in a well-ventilated fume hood.

Q5: What are some alternative methods for hydrolyzing sterically hindered esters like this one?

A5: For sterically hindered esters that are resistant to standard saponification, alternative methods can be employed. One such method is the use of lithium hydroxide (LiOH) in a mixture of THF and water, which can be more effective for challenging substrates.[1][2] Another approach involves using non-aqueous conditions, such as NaOH in a methanol/dichloromethane solvent system at room temperature.

Experimental Protocol

The following is a general procedure for the hydrolysis of this compound based on standard saponification methods for similar compounds.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 4:1 ratio).

  • Addition of Base: Add a significant excess of sodium hydroxide or potassium hydroxide (5-10 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable. This may take several hours (a typical duration for similar reactions is around 5 hours).

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water.

  • Acidification: Slowly add 1N HCl to the stirred solution until the pH is approximately 3-4. A precipitate of 2,6-dibromopyridine-4-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2,6-dibromopyridine-4-carboxylic acid, for instance, in a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of a structurally similar compound, which can be used as an estimation for the hydrolysis of this compound.

ParameterValueReference
Base NaOHPatent EP0202625B1[4]
Solvent Methanol/WaterPatent EP0202625B1[4]
Temperature RefluxPatent EP0202625B1[4]
Reaction Time 5 hoursPatent EP0202625B1[4]
Yield ~66% (for a similar compound)Patent EP0202625B1[4]

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Ester in MeOH/Water B 2. Add NaOH (aq) (5-10 eq.) A->B C 3. Heat to Reflux (e.g., 5 hours) B->C D 4. Cool to RT & Dilute with Water C->D Reaction Complete E 5. Acidify with HCl to pH 3-4 D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Water F->G H 8. Dry Product G->H I 2,6-Dibromopyridine- 4-carboxylic Acid H->I Final Product

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_side_reaction Potential Issue: Incomplete Reaction Ester Methyl 2,6-dibromopyridine- 4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Carboxylate 2,6-Dibromopyridine-4-carboxylate Salt (in solution) Intermediate->Carboxylate - CH₃OH Acid 2,6-Dibromopyridine-4-carboxylic Acid (Precipitate) Carboxylate->Acid + H⁺ (Acidification) MeOH Methanol H2O Water Ester_Unreacted Unreacted Ester

Caption: Chemical transformation pathway for the hydrolysis and potential incomplete reaction.

References

Technical Support Center: Managing the Reactivity of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of the two bromine atoms in Methyl 2,6-dibromopyridine-4-carboxylate during synthetic experiments.

Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis. The pyridine core, substituted with two bromine atoms at the 2 and 6 positions, allows for sequential or simultaneous cross-coupling reactions. The presence of the electron-withdrawing methyl ester group at the 4-position influences the reactivity of the C-Br bonds, making them susceptible to nucleophilic substitution and organometallic cross-coupling reactions. This guide will help you navigate the selective functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For handling, use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Q2: What are the best solvents to dissolve this compound?

A: It is typically soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Solubility should always be tested on a small scale before proceeding with a reaction.

Q3: How does the methyl ester group at the 4-position affect the reactivity of the bromine atoms?

A: The methyl ester is an electron-withdrawing group, which generally increases the electrophilicity of the pyridine ring and can facilitate nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions, it can influence the oxidative addition step. While both bromine atoms are activated, selective mono-substitution can often be achieved by carefully controlling reaction conditions.

Q4: Is it possible to achieve selective mono-substitution on this molecule?

A: Yes, selective mono-substitution is achievable. Key strategies include:

  • Using a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Employing specific palladium catalysts and ligands that favor mono-arylation.

  • Controlling the reaction temperature and time. Lower temperatures and shorter reaction times often favor mono-substitution.

Q5: What are the most common side reactions to be aware of?

A: Common side reactions include:

  • Homo-coupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Di-substitution: Reaction at both bromine positions when mono-substitution is desired.

  • Reduction/dehalogenation: Loss of one or both bromine atoms without the desired coupling.

  • Hydrolysis of the ester: The methyl ester can be hydrolyzed under strongly basic or acidic conditions, especially at elevated temperatures.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality of boronic acid. 4. Presence of oxygen in the reaction.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Switch to a different base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry. 3. Use fresh, high-purity boronic acid. 4. Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure.
Significant Homo-coupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature. 3. Inappropriate catalyst/ligand combination.1. Improve inert atmosphere techniques (e.g., use freeze-pump-thaw cycles for degassing). 2. Lower the reaction temperature. 3. Screen different palladium catalysts and phosphine ligands.
Formation of Di-substituted Product Instead of Mono-substituted 1. Excess of boronic acid. 2. High catalyst loading. 3. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.1 eq.) of the boronic acid. 2. Reduce the catalyst loading. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst (Pd or Cu). 2. Inappropriate base. 3. Low reaction temperature.1. Use fresh catalysts. Ensure the copper(I) source is of high quality. 2. Use a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 3. Increase the reaction temperature, as oxidative addition to aryl bromides can be slow.
Significant Glaser Coupling (Alkyne Dimerization) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously exclude oxygen from the reaction. 2. Use a minimal amount of the copper(I) co-catalyst or consider copper-free Sonogashira conditions.
Decomposition of Starting Material 1. High reaction temperature. 2. Unstable alkyne.1. Lower the reaction temperature and monitor the reaction progress. 2. Use a more stable alkyne or protect it if necessary.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst or ligand. 2. Unsuitable base. 3. Sterically hindered amine.1. Screen different palladium pre-catalysts and bulky electron-rich phosphine ligands. 2. Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. 3. For hindered amines, use more specialized ligands and potentially higher temperatures.
Side Reactions (e.g., Hydrodehalogenation) 1. Presence of water. 2. Inappropriate ligand.1. Use anhydrous solvents and reagents. 2. Select a ligand that promotes reductive elimination over other pathways.

Experimental Protocols

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Reagents and Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.1
Pd(OAc)₂0.02
SPhos0.04
K₃PO₄2.0
Toluene-
Degassed Water-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation via Sonogashira Coupling

This protocol aims for the di-substitution of both bromine atoms.

Reagents and Materials:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne2.5
PdCl₂(PPh₃)₂0.03
CuI0.05
Triethylamine (TEA)3.0
Anhydrous DMF-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

general_workflow reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Reaction Workup and Quenching monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-Br (Substrate) pd_complex R-Pd(II)L_n-Br oa->pd_complex tm Transmetalation pd_complex->tm pd_intermediate R-Pd(II)L_n-R' tm->pd_intermediate r_boronic R'-B(OR)_2 r_boronic->tm base Base base->tm re Reductive Elimination pd_intermediate->re re->pd0 Catalyst Regeneration product R-R' re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Low or No Yield in Cross-Coupling Reaction check_reagents Are all reagents fresh and of high purity? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_atmosphere Is the inert atmosphere rigorously maintained? yes1->check_atmosphere replace_reagents Replace reagents and repeat the experiment no1->replace_reagents yes2 Yes check_atmosphere->yes2 no2 No check_atmosphere->no2 check_conditions Are the reaction conditions (catalyst, ligand, base, solvent, temperature) optimal? yes2->check_conditions improve_degassing Improve degassing technique and inert gas flow no2->improve_degassing yes3 Yes check_conditions->yes3 no3 No check_conditions->no3 consult Consult literature for similar substrates or contact technical support yes3->consult screen_conditions Screen different reaction parameters systematically no3->screen_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

Technical Support Center: Palladium-Catalyzed Reactions of 2,6-Dibromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-dibromopyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions performed with 2,6-dibromopyridine?

A1: 2,6-Dibromopyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of substituted pyridines. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[4]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[3][5]

Q2: How can I control for mono- versus di-substitution on the 2,6-dibromopyridine core?

A2: Achieving selective mono- or di-substitution is a key challenge that can be addressed by carefully selecting reaction conditions.[1] For mono-arylation in Suzuki couplings, using a slight excess of the arylboronic acid (around 1.1 equivalents), palladium(II) acetate as the catalyst, and a bulky phosphine ligand like SPhos can favor the formation of the 2-bromo-6-arylpyridine derivative.[1] For di-arylation, a larger excess of the arylboronic acid (around 2.5 equivalents) and a catalyst like tetrakis(triphenylphosphine)palladium(0) are typically employed.[1] Similarly, in Buchwald-Hartwig aminations, the stoichiometry of the amine coupling partner is a critical factor to control the degree of substitution.[4]

Troubleshooting Guides

Issue 1: Low or No Yield

Low or no yield in palladium-catalyzed reactions with 2,6-dibromopyridine derivatives can be frustrating. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low/No Yield reagents Verify Reagent Quality (Substrate, Catalyst, Base, Ligand, Solvent) start->reagents setup Check Reaction Setup (Inert Atmosphere, Temperature, Stirring) reagents->setup Reagents OK? params Re-evaluate Reaction Parameters (Catalyst/Ligand System, Base, Solvent) setup->params Setup Correct? optimize Systematically Optimize Conditions (Screen Ligands, Bases, Temperatures) params->optimize Parameters Optimal? end Improved Yield optimize->end

Caption: General troubleshooting workflow for low-yield reactions.

Q: My Suzuki-Miyaura reaction is giving a low yield. What are the likely causes?

A: Low yields in Suzuki reactions with bromopyridines can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky phosphine ligands can help shield the palladium center.[6]

  • Inefficient Oxidative Addition: The carbon-bromine bond in 2,6-dibromopyridine can be less reactive compared to other aryl bromides. Using more electron-rich and bulky ligands or increasing the reaction temperature can facilitate this step.[6]

  • Poor Reagent Quality: Degradation of reagents, especially boronic acids, bases, and catalysts, can significantly impact the reaction outcome.[7] Ensure all reagents are fresh and solvents are anhydrous and degassed.

Q: I'm struggling with a low yield in my Buchwald-Hartwig amination. What should I check?

A: Common culprits for low-yielding Buchwald-Hartwig aminations of 2,6-dibromopyridine include:

  • Catalyst Poisoning: Similar to Suzuki reactions, the pyridine nitrogen can poison the palladium catalyst.[8]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting the reaction. Insufficiently bulky ligands may not prevent pyridine coordination.[8]

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine-palladium complex. A weak base may be ineffective. Strong, non-nucleophilic bases like sodium tert-butoxide are often required.[4][8]

  • Inadequate Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[8]

Issue 2: Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired product. Here are some common side reactions and how to mitigate them.

Homocoupling is an undesired reaction where two molecules of a coupling partner react with each other.[5] In Suzuki reactions, this leads to biaryl formation from the boronic acid, and in Sonogashira couplings, it results in the dimerization of the terminal alkyne (Glaser coupling).[5]

Q: What causes homocoupling and how can I prevent it?

A: The primary causes of homocoupling include:

  • Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst and facilitate the homocoupling of organometallic reagents.[5] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[5][6]

  • Use of Pd(II) Precatalysts: When using Pd(II) salts, the in-situ reduction to Pd(0) can sometimes lead to homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.[5]

  • Suboptimal Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[5]

HomocouplingTroubleshooting start Homocoupling Observed oxygen Ensure Rigorous Exclusion of Oxygen (Degas Solvents, Inert Atmosphere) start->oxygen catalyst Optimize Catalyst System (Use Pd(0) source, Screen bulky ligands) start->catalyst conditions Adjust Reaction Conditions (Lower Temperature, Optimize Base/Solvent) start->conditions sonogashira For Sonogashira: Consider Copper-Free Protocol start->sonogashira end Minimized Homocoupling oxygen->end catalyst->end conditions->end sonogashira->end

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Column chromatography conditions for purifying Methyl 2,6-dibromopyridine-4-carboxylate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 2,6-dibromopyridine-4-carboxylate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and related compounds.

Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound?

A1: Based on the purification of structurally similar compounds, such as other brominated pyridine derivatives, a gradient elution with a mixture of a non-polar and a moderately polar solvent is recommended. A good starting point is a gradient of ethyl acetate in petroleum ether or hexane. For a related compound, 2,6-dibromomethylpyridine, a solvent system of petroleum ether/ethyl acetate (60:1, V/V) has been reported to be effective[1].

Q2: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?

A2: Streaking or tailing of pyridine-containing compounds on silica gel is a common issue. This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent system[2]. This will help to improve the peak shape and achieve better separation. Another potential cause is overloading the column with the sample[2].

Q3: The separation between my desired product and impurities is poor. How can I improve the resolution?

A3: Poor separation can be addressed by several strategies:

  • Optimize the solvent system: If the separation is poor, try using a less polar eluent system to increase the retention time of your compounds on the column. Running a gradient with a slower increase in polarity can also improve resolution[2].

  • Column packing: Ensure the silica gel column is packed uniformly without any air bubbles or cracks, as this can lead to channeling and poor separation[3].

  • Column dimensions: Using a longer and narrower column can improve separation efficiency.

  • Sample load: Overloading the column is a common cause of poor separation. As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel[3].

Q4: My product is "oiling out" during attempts at recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. Here are some solutions:

  • Use a solvent pair: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes slightly turbid. Heat the mixture to get a clear solution and then allow it to cool slowly[2].

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth[2].

  • Seed crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization[2].

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator[2].

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
  • Equilibrate the column by running the initial, low-polarity eluent through it.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.
  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The dry, loaded silica gel can then be carefully added to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with a low-polarity solvent system (e.g., petroleum ether/ethyl acetate 60:1)[1].
  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
  • Collect fractions in separate test tubes.

4. Fraction Analysis:

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Chromatography Conditions

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 60:1) and gradually increase the ethyl acetate concentration[1].
Eluent Modifier 0.1-1% Triethylamine (v/v)Recommended to add to the eluent to prevent streaking of the basic pyridine compound[2][4].
TLC Visualization UV light (254 nm)Pyridine derivatives are typically UV active.

Workflow for Purification of this compound

G cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation crude_product Crude Product prepare_column Prepare Silica Gel Column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Petroleum Ether/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for the column chromatography purification.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during Suzuki, Heck, and Sonogashira cross-coupling reactions of Methyl 2,6-dibromopyridine-4-carboxylate. The presence of the pyridine nitrogen and the two bromine atoms on the substrate presents unique challenges that can lead to catalyst inhibition and reduced reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling reactions of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Solution
Low or No Product Formation Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting its activity.[1]1. Utilize Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, SPhos, or P(t-Bu)₃ to sterically hinder the pyridine nitrogen from binding to the palladium center.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may compensate for partial deactivation.[1] 3. Use a Different Palladium Precursor: Pre-catalysts that rapidly form the active Pd(0) species can sometimes be more effective.
Inefficient Oxidative Addition: The C-Br bond is not being effectively cleaved by the palladium catalyst.1. Increase Reaction Temperature: Cautiously raise the temperature in 10-20 °C increments, while monitoring for decomposition.[1] 2. Select a More Active Catalyst System: For Suzuki reactions, Pd(OAc)₂ with SPhos is highly effective for mono-arylation, while PdCl₂(dppf) can be used for di-arylation.[2]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) catalyst is agglomerating into an inactive form.1. Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can promote the formation of palladium black.[1] 2. Optimize Ligand-to-Metal Ratio: An appropriate excess of the phosphine ligand can help stabilize the active catalyst. 3. Lower Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition.[1]
Inconsistent Reaction Times Variable Catalyst Activation/Deactivation: The rate of formation of the active catalyst and its subsequent deactivation may not be consistent between runs.1. Use a Pre-formed Catalyst: Employing a well-defined palladium pre-catalyst can lead to more reproducible results compared to in-situ generation. 2. Control Reagent Addition: The order and rate of addition of reagents can influence the catalytic cycle.
Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents.[1]1. Improve Degassing Technique: Use techniques like freeze-pump-thaw cycles for thorough oxygen removal. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) pre-catalysts.[1]
Protodeboronation (in Suzuki reactions): The boronic acid is being replaced by a hydrogen atom.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a significant issue with pyridine-containing substrates like this compound?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that disrupt the catalytic cycle. This phenomenon is often referred to as catalyst poisoning.[1]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these cross-coupling reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: As mentioned, the pyridine nitrogen can act as a ligand, blocking reactant coordination.[1]

  • Formation of Inactive Complexes: The catalyst can aggregate to form inactive dimeric or polymeric species, especially at higher temperatures or concentrations.[1]

  • Catalyst Decomposition: The active Pd(0) species can agglomerate into inactive palladium black if the catalytic cycle is slow.[1]

Q3: How can the choice of ligand mitigate catalyst deactivation?

A3: The use of bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), is a key strategy. The steric bulk of these ligands can physically block the pyridine nitrogen from accessing and deactivating the palladium center. Their electron-donating properties also enhance the reactivity of the catalyst in key steps of the catalytic cycle.[1]

Q4: Can the reaction conditions be tuned to prevent catalyst deactivation?

A4: Yes, optimizing reaction conditions is crucial. This includes:

  • Temperature: Carefully controlling the temperature can balance the rate of the desired reaction against the rate of catalyst decomposition.[1]

  • Base Selection: The choice of base can significantly impact the reaction outcome. For instance, in Suzuki reactions, weaker, non-nucleophilic bases may be preferred to minimize side reactions.

  • Solvent: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst oxidation and other unwanted side reactions.[1]

Q5: Is it possible to achieve selective mono- or di-substitution on the 2,6-dibromopyridine core?

A5: Yes, selectivity can often be controlled by carefully choosing the reaction conditions. For Suzuki reactions, using a specific catalyst system like Pd(OAc)₂ with SPhos can favor mono-arylation, while other systems like PdCl₂(dppf) can lead to di-arylation.[2] For Sonogashira couplings, adjusting the stoichiometry of the terminal alkyne and the reaction temperature can also control the degree of substitution.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various palladium catalyst systems in Suzuki, Heck, and Sonogashira cross-coupling reactions with dihalopyridine substrates.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016Mono-arylated~70-80
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10024Di-arylated>90
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Data compiled from literature sources for 2,6-dibromopyridine.[2][3]

Table 2: Heck Coupling of Aryl Bromides with Alkenes

Catalyst / PrecursorLigandBaseSolventTemp. (°C)TON
Palladacycle phosphine mono-ylide---130up to 20,000 h⁻¹ (TOF)
Pd(OAc)₂P(o-tol)₃Et₃NNMP100-120-
Pd(OAc)₂/TMGTMG---up to 1,000,000

Data represents general performance for Heck reactions of aryl bromides and may vary for this compound.

Table 3: Sonogashira Coupling of 2,6-Dibromopyridine

Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Product
PdCl₂(PPh₃)₂CuIEt₃NDMF60-80Mono-alkynylated
PdCl₂(PPh₃)₂CuIEt₃NDMF80-100Di-alkynylated
Pd(PPh₃)₄CuIDIPEA---

Yields are highly substrate-dependent.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Mono-Arylation of this compound

This protocol is adapted for mono-substitution by controlling stoichiometry.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(t-Bu)₃ (4.5 mol%)

  • KF (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, KF, Pd₂(dba)₃, and P(t-Bu)₃.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Alkeneation of this compound

This is a general protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous NMP

Procedure:

  • In a dry Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous NMP, the alkene, and Et₃N via syringe.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Mono-Alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and Et₃N.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 60-80 °C.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[1]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Substrate_Coordination Pyridine Substrate Coordination Active_Catalyst->Substrate_Coordination Inhibition Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Pathway Decomposition Decomposition Active_Catalyst->Decomposition Slow Catalysis Inactive_Complex Inactive Pd-Pyridine Complex Substrate_Coordination->Inactive_Complex Palladium_Black Palladium Black (Inactive) Decomposition->Palladium_Black

Caption: Catalyst deactivation pathway due to pyridine coordination and decomposition.

Logical_Relationships Catalyst_Stability Catalyst Stability Ligand_Properties Ligand Properties Ligand_Properties->Catalyst_Stability influences Steric_Bulk Steric Bulk Ligand_Properties->Steric_Bulk Electron_Donating Electron Donating Ligand_Properties->Electron_Donating Reaction_Conditions Reaction Conditions Reaction_Conditions->Catalyst_Stability influences Temperature Temperature Reaction_Conditions->Temperature Base Base Reaction_Conditions->Base Substrate_Properties Substrate Properties Substrate_Properties->Catalyst_Stability influences Pyridine_Nitrogen Pyridine Nitrogen Substrate_Properties->Pyridine_Nitrogen Steric_Bulk->Catalyst_Stability increases Electron_Donating->Catalyst_Stability increases Temperature->Catalyst_Stability can decrease Pyridine_Nitrogen->Catalyst_Stability decreases

References

Removal of palladium catalyst from Methyl 2,6-dibromopyridine-4-carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from Methyl 2,6-dibromopyridine-4-carboxylate Reaction Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of the molecule. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are challenging to remove using standard purification methods like simple filtration.[1][2] This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product difficult.[2]

Q2: What are the most common methods for removing residual palladium from a final product in this context?

A2: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2][3] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3][4]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][4]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]

Q3: How do I choose the best palladium removal method for my specific experiment?

A3: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The required level of purity: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in Active Pharmaceutical Ingredients (APIs), often requiring palladium levels below 10 ppm.[2]

  • Cost and scalability: For larger-scale syntheses, the cost and ease of handling the removal agent are important factors.[1]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][2] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[2]

Troubleshooting Guides

Issue 1: High levels of palladium remain in the product after purification.

Possible CauseSuggested Solutions
Strong chelation of palladium to the pyridine nitrogen. [1][2]1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as those with thiol or trimercaptotriazine (TMT) functional groups.[2] 2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (1 to 18 hours).[2][3] 3. Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite®, followed by treatment with a scavenger.[1][2]
The palladium species is in a soluble form. 1. Switch to a scavenger-based method: Filtration alone is ineffective for soluble palladium.[5] 2. Induce precipitation: Try adding an anti-solvent or a precipitating agent before filtration.[5]
Inefficient filtration. 1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles.[2][4] 2. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper.[2]

Issue 2: Significant loss of the desired product during palladium removal.

Possible CauseSuggested Solutions
Non-specific adsorption of the product onto the purification medium. (Common with activated carbon)[1]1. Reduce the amount of adsorbent: Use the minimum effective amount of activated carbon or scavenger.[1] 2. Screen different scavengers: Some scavengers exhibit lower non-specific binding than others.[1] 3. Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption.[1][3] 4. Consider alternative purification techniques: If product loss remains high, explore other methods like crystallization.[1]

Issue 3: Inconsistent palladium removal results between batches.

Possible CauseSuggested Solutions
Variation in the palladium species present at the end of the reaction. 1. Standardize the reaction work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1][3] 2. Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[3] 3. Pre-treatment of the reaction mixture: In some cases, adjusting the pH can help break up palladium-product complexes before scavenging.[1]
Improper handling of the scavenger. 1. Ensure proper storage and handling: Some scavengers are sensitive to air and moisture.[1]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Filtration through Celite and charcoal cartridge80-100<10>87.5[5]
Recirculation with polychelated resin328498.8[5]
Precipitation with TMT (6 mol %)~2000<15>99.2[5]
Scavenging with MP-TMT (0.20 wt) in DMF330797.9[5][6]

Table 2: Comparison of Different Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT852<1050 mg scavenger in THF/DMF[5]
ISOLUTE® Si-TMT500~202g scavenger in EtOAc[5]
ISOLUTE® Si-Thiol500<102g scavenger in EtOAc[5]
Activated Carbon500~652g scavenger in EtOAc[5]
Carboxen® 564125012Methanol, 40°C[7]
Silica-Thiol1250~50Methanol, 40°C[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)

  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally.[1][3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[1][3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[1]

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[3]

  • Analysis: Determine the final palladium concentration using ICP-MS.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Analysis start Crude Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Pd Scavenger (e.g., Thiol Resin, Activated Carbon) dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_logic start High Residual Pd? scavenger_used Was a scavenger used? start->scavenger_used Yes use_scavenger Use a High-Affinity Scavenger (e.g., Thiol, TMT) start->use_scavenger No optimize_scavenging Optimize Scavenging: - Increase scavenger amount - Increase temperature/time - Change scavenger type scavenger_used->optimize_scavenging Yes scavenger_used->use_scavenger No product_loss Significant Product Loss? optimize_scavenging->product_loss use_scavenger->product_loss reduce_adsorbent Reduce Adsorbent Amount product_loss->reduce_adsorbent Yes end_ok Process Optimized product_loss->end_ok No change_solvent Change Solvent to Increase Product Solubility reduce_adsorbent->change_solvent change_solvent->end_ok

Caption: Troubleshooting decision tree for palladium removal.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to Methyl 2,6-dibromopyridine-4-carboxylate and Other Dibromopyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 2,6-dibromopyridine-4-carboxylate against other common dibromopyridine isomers, particularly in palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data from the literature for analogous compounds and established principles of chemical reactivity, offering a predictive framework for researchers engaged in the synthesis of complex pyridine-based molecules.

Introduction: The Strategic Importance of Dibromopyridines

Functionalized pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Dibromopyridines serve as versatile building blocks, offering two reactive sites for the strategic introduction of molecular complexity through cross-coupling reactions. The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the pyridine ring. This guide focuses on this compound, a key intermediate whose reactivity is modulated by the presence of an electron-withdrawing group, and compares it to its parent compound, 2,6-dibromopyridine, and the electronically distinct 2,4-dibromopyridine.

Theoretical Basis for Reactivity

The reactivity of dibromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bond. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step.

  • Halogen Reactivity : The C-Br bond is weaker and longer than the C-Cl bond, making bromopyridines generally more reactive than their chloro- counterparts in oxidative addition.[1]

  • Positional Reactivity : For dihalopyridines, positions α to the nitrogen (C2 and C6) are typically more electron-deficient and thus more susceptible to oxidative addition than positions further away.[2]

  • Electronic Influence of Substituents : The reactivity of the C-Br bonds in this compound is significantly influenced by the methyl ester group at the C4 position. As a potent electron-withdrawing group, the 4-methoxycarbonyl substituent decreases the electron density of the entire aromatic ring. This electronic pull is expected to make the carbon atoms at the C2 and C6 positions more electrophilic, thereby facilitating the oxidative addition step and increasing the overall reactivity compared to the unsubstituted 2,6-dibromopyridine. Conversely, electron-donating groups would be expected to decrease reactivity.[3][4]

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide. For dibromopyridines, achieving selective mono- or di-arylation is a key challenge.

Data Presentation: Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
2,6-Dibromopyridine Phenylboronic acidPd(OAc)₂ / IPrK₂CO₃MeCN / H₂ORT-Mono-arylatedHigh (Qualitative)[5]
2,6-Dibromopyridine Phenylboronic acidPd-doped metal oxides----Di-arylatedGood (Qualitative)[6]
2,4-Dibromopyridine Alkenyl/Aryl boronic acidsPd(PPh₃)₄ or Pd₂dba₃/PCy₃TlOH or K₃PO₄-25-C2-arylatedGood (Qualitative)[5]
This compound Arylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene / H₂O8012Mono/Di-arylatedPredicted High

Note: Predicted reactivity for this compound is based on theoretical electronic effects. Direct comparative experimental data was not found in the reviewed literature. Yields are highly dependent on specific substrates and conditions.

Experimental Protocol: Suzuki-Miyaura Mono-arylation of 2,6-Dibromopyridine

This protocol is a general guideline for selective mono-arylation.

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(OAc)₂ (0.1 mol%) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%).[5]

  • Solvent Addition : Add degassed acetonitrile (MeCN) and water.

  • Reaction : Flush the flask with an inert gas (e.g., argon) and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0:e->PdII:w Ar-Br Pd0->PdII OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂(R²) PdII:n->PdII_R2:n [R²-B(OR)₂(OH)]⁻ PdII->PdII_R2 Transmetal Transmetalation Organoboron R²-B(OR)₂ Organoboron->Transmetal Activation Base Base (e.g., K₂CO₃) Base->Transmetal PdII_R2:s->Pd0:s PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArX Ar-Br (Dibromopyridine)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis in Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for introducing rigid linkers into molecular structures.

Data Presentation: Sonogashira Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
2,6-Dibromopyridine Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80-Mono-alkynylatedGood-Excellent (Qualitative)[7]
2,6-Dibromopyridine Terminal Alkyne (2.5 eq)PdCl₂(PPh₃)₂ / CuIEt₃NDMF80-100-Di-alkynylatedGood-Excellent (Qualitative)[7]
2-Bromo-4-iodopyridine Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFRT-60-C4-alkynylatedHigh (Qualitative)[8]
This compound Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80-Mono/Di-alkynylatedPredicted High

Note: Predicted reactivity for this compound is based on theoretical electronic effects. The increased electrophilicity at C2/C6 should facilitate this reaction.

Experimental Protocol: Sonogashira Mono-alkynylation of 2,6-Dibromopyridine

This protocol is adapted from established procedures for 2,6-dibromopyridine.[7]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dibromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF), followed by triethylamine (Et₃N) (4.0 equiv).

  • Degassing : Degas the mixture by bubbling with argon for 10-15 minutes.

  • Reagent Addition : Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Reaction : Heat the reaction to a temperature between 60-80 °C. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Experimental Workflow

Sonogashira_Workflow start Start setup 1. Assemble Reactants (Dibromopyridine, Pd/Cu catalysts) in Schlenk flask start->setup add_solvent 2. Add Anhydrous Solvent (DMF) and Base (Et₃N) setup->add_solvent degas 3. Degas Mixture (Argon bubbling) add_solvent->degas add_alkyne 4. Add Terminal Alkyne (dropwise) degas->add_alkyne react 5. Heat Reaction (60-80°C) Monitor by TLC/LC-MS add_alkyne->react quench 6. Quench Reaction (aq. NH₄Cl) react->quench extract 7. Extraction (Ethyl Acetate) quench->extract purify 8. Column Chromatography extract->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Sonogashira coupling of a dibromopyridine.

Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for the synthesis of countless pharmaceutical agents. The reaction couples an amine with an aryl halide.

Data Presentation: Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
2,6-Dibromopyridine Primary AlkylaminesCuI / DMPAO-H₂O118-200~2.5Mono-aminatedHigh (Qualitative)[9]
2,6-Dibromopyridine Primary AlkylaminesCuI / DMPAOK₂CO₃H₂O118-200~2.5Di-aminatedHigh (Qualitative)[9]
2-Bromo-6-methylpyridine trans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOBuᵗToluene804Di-aminated60[10]
This compound Primary/Secondary AminePd₂(dba)₃ / BINAPNaOBuᵗToluene80-110-Mono/Di-aminatedPredicted High

Note: Predicted reactivity for this compound is based on theoretical electronic effects. The electron-withdrawing group should enhance the substrate's susceptibility to amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Generic Bromopyridine

This protocol is based on general procedures for bromopyridines.[10]

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 equiv), [Pd₂(dba)₃] (catalyst), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOBuᵗ) to a Schlenk tube.

  • Reagent Addition : Add the amine (1.1-1.2 equiv for mono-amination) and an anhydrous solvent (e.g., toluene).

  • Reaction : Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with brine.

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Visualization: Logical Relationship of Reactivity

Reactivity_Logic Substrate Dibromopyridine Substrate EWG Electron-Withdrawing Group (e.g., -CO₂Me at C4) Substrate->EWG Presence of EDG Electron-Donating Group (e.g., -NMe₂ at C4) Substrate->EDG Presence of Increased Increased Reactivity (vs. Unsubstituted) EWG->Increased Leads to Decreased Decreased Reactivity (vs. Unsubstituted) EDG->Decreased Leads to Reactivity Reactivity in Pd-Catalyzed Cross-Coupling Increased->Reactivity Affects Decreased->Reactivity Affects

Caption: Logical relationship between substituents and pyridine reactivity.

Summary and Conclusion

  • This compound : The strong electron-withdrawing effect of the 4-methoxycarbonyl group is predicted to significantly increase the reactivity of the C-Br bonds at the C2 and C6 positions towards oxidative addition. Therefore, this substrate is expected to be more reactive than unsubstituted 2,6-dibromopyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This may allow for the use of milder reaction conditions, lower catalyst loadings, or achieve higher yields.

  • 2,6-Dibromopyridine : As a symmetrical molecule, it provides a straightforward substrate for mono- and di-functionalization, serving as an excellent baseline for reactivity comparisons.

  • 2,4-Dibromopyridine : This isomer introduces the challenge and opportunity of regioselectivity. The C2 position is generally favored in cross-coupling reactions due to its proximity to the ring nitrogen, although this can be influenced by catalyst and ligand choice.[5]

References

Suzuki Coupling Face-Off: Dibromo vs. Dichloro Pyridine Carboxylates in the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the Suzuki coupling yields of Methyl 2,6-dibromopyridine-4-carboxylate and its dichloropyridine analogs reveals key differences in reactivity and efficiency, providing critical insights for researchers in drug discovery and materials science. Experimental data indicates that the dibromo derivative generally provides higher yields under similar reaction conditions, a factor attributed to the inherent differences in carbon-halogen bond strength.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. This guide provides a detailed comparison of the performance of two key substrates, this compound and its corresponding dichloro analog, in this critical transformation. The selection of the appropriate halogenated precursor is a crucial decision in the synthesis of complex biaryl molecules, impacting reaction efficiency, catalyst selection, and overall yield.

Yield Comparison: The Bromo Advantage

Experimental results demonstrate a clear advantage for this compound in terms of reaction yield in Suzuki coupling reactions. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond facilitates the oxidative addition step in the palladium catalytic cycle, often leading to higher product yields under milder conditions.

Below is a summary of Suzuki coupling yields for dimethyl 4-bromopyridine-2,6-dicarboxylate with a selection of arylboronic acids.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acidDimethyl 4-phenylpyridine-2,6-dicarboxylate55
24-Methylphenylboronic acidDimethyl 4-(p-tolyl)pyridine-2,6-dicarboxylate68
34-Methoxyphenylboronic acidDimethyl 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylate75
44-Fluorophenylboronic acidDimethyl 4-(4-fluorophenyl)pyridine-2,6-dicarboxylate62
53-Methoxyphenylboronic acidDimethyl 4-(3-methoxyphenyl)pyridine-2,6-dicarboxylate65

Experimental Protocols

Detailed methodologies for the Suzuki coupling of both the bromo and a general chloro-pyridine substrate are provided below. These protocols offer a starting point for researchers, which may require optimization based on the specific boronic acid and desired scale.

Protocol 1: Microwave-Assisted Suzuki Coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate[1]

Materials:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane/H₂O (4:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add dimethyl 4-bromopyridine-2,6-dicarboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for a specified time (optimization may be required).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Suzuki Coupling of a Substituted Chloropyridine

Materials:

  • Substituted chloropyridine (e.g., Methyl 2,6-dichloropyridine-4-carboxylate)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Schlenk tube or round-bottom flask

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow for this reaction is depicted below, followed by a diagram of the catalytic cycle.

Suzuki_Workflow reagents Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base solvent Solvent Addition (Degassed) reagents->solvent 1 reaction Reaction at Elevated Temperature solvent->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Purification (e.g., Chromatography) workup->purification 4 product Isolated Product purification->product 5

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are fundamental to the carbon-carbon bond formation.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 PdII_Biaryl R-Pd(II)Ln-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R-R' ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and its dichloro analog in Suzuki coupling reactions has significant practical implications. The higher reactivity of the dibromo compound generally translates to higher yields and potentially milder reaction conditions. However, the lower cost and availability of the dichloro analog may make it a more attractive starting material for large-scale syntheses, provided that an efficient catalytic system is employed. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

A Comparative Guide to the Kinetic Performance of Methyl 2,6-dibromopyridine-4-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of substrates in cross-coupling reactions is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative analysis of the kinetic performance of Methyl 2,6-dibromopyridine-4-carboxylate and its alternatives in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous dihalopyridine and dihalopyrimidine systems to provide insights into expected reactivity trends.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of halo- and dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] For dihalopyridines, the position of the halogen significantly influences its reactivity, with the general trend being C4(6) > C2 > C5.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific kinetic data for this compound is scarce, the reactivity can be inferred from studies on similar substrates. For 2,6-dihalopyridines, mono-arylation is typically favored. The electron-withdrawing nature of the carboxylate group at the C4 position in the target molecule is expected to increase the electrophilicity of the C-Br bonds, potentially enhancing the rate of oxidative addition, which is often the rate-determining step.[2]

Table 1: Qualitative Comparison of Substrate Reactivity in Suzuki-Miyaura Coupling

SubstrateHalogen ReactivityPositional ReactivityExpected Overall ReactivityNotes
This compound BrC2/C6 (activated by EWG at C4)HighThe electron-withdrawing group (EWG) at C4 enhances the reactivity of the C-Br bonds.
2,6-DibromopyridineBrC2/C6Moderate to HighA common substrate for sequential cross-coupling.[3]
2,6-DichloropyridineClC2/C6ModerateLess reactive than the bromo-analog, often requiring more robust catalytic systems.[4]
2,4-DichloropyrimidineClC4 > C2High (at C4)The C4 position is significantly more reactive due to electronic effects.[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineBr, ClC-Br > C-ClHigh (at C-Br)Demonstrates chemoselectivity based on the halogen's reactivity.[6]
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

A general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction is outlined below. This protocol can be adapted for specific substrates and catalytic systems.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water)

  • Internal standard (e.g., dodecane)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, palladium catalyst, and internal standard.

  • Add the degassed solvent via syringe.

  • Place the flask in a pre-heated oil bath at the desired temperature and begin vigorous stirring.

  • At specified time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the aliquot by diluting with a suitable solvent and filtering through a short plug of silica gel.

  • Analyze the quenched aliquot by GC, HPLC, or NMR to determine the concentration of reactants and products relative to the internal standard.[7][8]

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Suzuki_Catalytic_Cycle cluster_tm pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oa Oxidative Addition ar_pd_r Ar-Pd(II)L2-R' pd2_complex->ar_pd_r [R'B(OR)2OH]⁻ tm Transmetalation ar_pd_r->pd0 product Ar-R' ar_pd_r->product re Reductive Elimination boronic R'-B(OR)2 base Base arx Ar-X

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity of dihalopyridines in this reaction also follows the general trend of I > Br > Cl. The oxidative addition of the aryl halide to the palladium(0) complex is generally considered the rate-determining step.[9]

Table 2: Qualitative Comparison of Substrate Reactivity in Sonogashira Coupling

SubstrateHalogen ReactivityPositional ReactivityExpected Overall ReactivityNotes
This compound BrC2/C6 (activated by EWG at C4)HighThe EWG at C4 is expected to facilitate oxidative addition.
2,6-DibromopyridineBrC2/C6Moderate to HighAmenable to both mono- and di-alkynylation.
2,6-DichloropyridineClC2/C6ModerateGenerally requires more forcing conditions than the bromo-analog.[4]
3,5-Dibromo-2,6-dichloropyridineBr > ClC3/C5 vs C2/C6High (for Br)Demonstrates chemoselectivity, allowing for sequential couplings.[10][11]
2-Amino-3-bromopyridinesBrC3HighThe amino group can influence the electronic properties and catalytic activity.[12][13]
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling

The following protocol outlines a general method for studying the kinetics of a Sonogashira coupling reaction.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Copper(I) salt (e.g., CuI, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Internal standard

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and copper(I) salt in the solvent.

  • Add the aryl halide, terminal alkyne, base, and internal standard.

  • Maintain the reaction at a constant temperature.

  • Withdraw aliquots at regular intervals and quench them.

  • Analyze the samples by GC, HPLC, or NMR to determine the concentrations of the reactants and product.[14]

  • The data can be used to determine the reaction order and rate constant. Temperature-dependent studies can be used to calculate the activation energy.[15]

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oa Oxidative Addition ar_pd_alkyne Ar-Pd(II)L2-C≡CR' pd2_complex->ar_pd_alkyne Cu-C≡CR' tm Transmetalation ar_pd_alkyne->pd0 product Ar-C≡CR' ar_pd_alkyne->product re Reductive Elimination cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' alkyne H-C≡CR' base Base arx Ar-X

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of halopyridines in this reaction is also dependent on the halogen and its position. For 2,6-dihalopyridines, the reaction can be controlled to achieve either mono- or di-amination. The electron-withdrawing carboxylate group in this compound is expected to enhance the substrate's reactivity towards oxidative addition.

Table 3: Qualitative Comparison of Substrate Reactivity in Buchwald-Hartwig Amination

SubstrateHalogen ReactivityPositional ReactivityExpected Overall ReactivityNotes
This compound BrC2/C6 (activated by EWG at C4)HighThe EWG at C4 should increase the rate of oxidative addition.
2,6-DihalopyridinesI > Br > ClC2/C6Moderate to HighThe choice of halogen allows for tuning of reactivity and selectivity.[3]
Deactivated Aminothiophenes--VariesCoupling with halopyridines has been achieved using specific ligand/base combinations.[3]
Aryl Halides (general)I > Br > Cl-VariesReactivity is highly dependent on the electronic nature of the aryl group.[6]
Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination

A general protocol for the kinetic study of the Buchwald-Hartwig amination is as follows.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Internal standard

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, base, and internal standard in a Schlenk flask.

  • Add the degassed solvent and then the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by withdrawing aliquots at specific time points.

  • Quench and prepare the samples for analysis by GC, HPLC, or NMR.[13]

  • Plot concentration versus time to determine the reaction rate and order. Kinetic isotope effect studies can provide deeper mechanistic insights.[6]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oa Oxidative Addition amido_complex Ar-Pd(II)L2-NR'R'' pd2_complex->amido_complex HNR'R'', Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product re Reductive Elimination amine HNR'R'' base Base arx Ar-X

Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a generalized workflow for conducting kinetic studies of cross-coupling reactions, applicable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Kinetic_Study_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base, Solvent, & Internal Standard setup->reagents heating Heat to Desired Temperature reagents->heating sampling Withdraw Aliquots at Timed Intervals heating->sampling quenching Quench Reaction in Aliquot sampling->quenching analysis Analyze by GC, HPLC, or NMR quenching->analysis data_processing Data Processing (Concentration vs. Time) analysis->data_processing kinetics Determine Rate Law, Rate Constant, and Activation Energy data_processing->kinetics

General experimental workflow for kinetic studies.

References

Comparative analysis of catalysts for Suzuki reactions with Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For drug discovery and materials science, the selective functionalization of heteroaromatic cores such as pyridine is of critical importance.[2][3] Methyl 2,6-dibromopyridine-4-carboxylate presents a versatile scaffold, allowing for the synthesis of mono- and di-arylated pyridine derivatives through judicious catalyst selection. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of this substrate, supported by experimental data and detailed protocols to aid in reaction optimization.

The choice of catalyst, including the metal precursor and associated ligands, is paramount in controlling the outcome of the Suzuki coupling with dihalogenated pyridines.[2][4] The two bromine atoms on the pyridine ring allow for either stepwise or simultaneous substitution, and achieving high selectivity and yield requires careful tuning of the reaction parameters.[5] Both palladium and nickel-based catalytic systems have demonstrated efficacy in the coupling of heteroaryl halides.[3][6]

Catalyst Performance Comparison

The following table summarizes the performance of various palladium and nickel catalysts in Suzuki reactions relevant to the functionalization of 2,6-dibromopyridine derivatives. The data is compiled from literature sources and provides a basis for catalyst selection based on desired outcomes such as mono- or di-substitution and reaction efficiency.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016Mono-arylated~70-80[2][5]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10024Di-arylated>90[5]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[2]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[2]
NiCl₂(dppp)dpppK₃PO₄Dioxane8012Di-arylatedHigh (up to 98%)[7][8]
[Ni(4-CF₃stb)₃]Ligand-freeK₃PO₄Dioxane8012Heteroaryl-HeteroarylGood[3]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10012BiarylHigh[6]

Note: Yields are reported for analogous 2,6-dibromopyridine systems and may vary for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for Suzuki reactions targeting mono- and di-arylation of a 2,6-dibromopyridine substrate.

Protocol 1: Selective Mono-arylation

This protocol is adapted from procedures favoring mono-substitution, often by controlling stoichiometry and employing specific catalyst systems.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed Toluene/H₂O (4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.

  • Add the anhydrous, degassed toluene and water via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-arylation

This protocol is designed to favor the formation of the di-substituted product, typically by using an excess of the boronic acid and a suitable catalyst system.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Degassed 1,4-Dioxane/H₂O (3:1)

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the dioxane/water solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the potassium carbonate and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate, which may require up to 24 hours.[5]

  • After cooling to room temperature, perform an aqueous work-up by diluting with water and extracting with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki reaction and a typical experimental workflow for catalyst comparison.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Organoboron) organoboron->transmetalation base Base base->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Comparison_Workflow start Define Substrates: This compound & Arylboronic Acid catalyst_selection Select Catalysts for Comparison (e.g., Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂(dppp)) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Substrate Concentrations, Temp., etc.) catalyst_selection->reaction_setup run_reactions Run Reactions & Monitor Progress (TLC, LC-MS) reaction_setup->run_reactions workup Quench, Extract, and Purify run_reactions->workup analysis Analyze Results: - Yield - Purity (NMR, HPLC) - TON/TOF workup->analysis comparison Compare Catalyst Performance & Select Optimal Conditions analysis->comparison

Caption: Experimental workflow for comparing catalyst performance.

References

Unraveling the Reactivity of a Versatile Pharmaceutical Building Block: A DFT and Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of core molecular scaffolds is paramount for efficient synthesis design and the discovery of novel therapeutics. This guide provides a comprehensive analysis of Methyl 2,6-dibromopyridine-4-carboxylate, a key building block, by leveraging Density Functional Theory (DFT) studies and comparing its reactivity with relevant alternatives. Experimental data and detailed protocols are included to bridge theoretical insights with practical laboratory applications.

This compound is a substituted pyridine derivative that holds significant interest in medicinal chemistry. The pyridine ring is a common motif in pharmaceuticals, and the presence of two bromine atoms and a methyl carboxylate group offers multiple sites for functionalization, making it a versatile starting material for the synthesis of complex molecules. The bromo groups are amenable to various cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups.

This guide delves into the electronic properties and reaction energetics of this compound, primarily focusing on its susceptibility to nucleophilic aromatic substitution (SNAr) and its performance in palladium-catalyzed cross-coupling reactions. By comparing its reactivity profile with other pyridine-based scaffolds, we aim to provide a predictive framework for its synthetic utility.

Comparative Reactivity Analysis: A Tabular Summary

The following tables summarize key quantitative data from DFT calculations and experimental studies on the reactivity of substituted pyridines, providing a comparative context for this compound.

Table 1: Calculated Reactivity Descriptors (DFT)

CompoundHOMO Energy (eV)LUMO Energy (eV)Global Electrophilicity Index (ω)
Pyridine-6.680.851.54
2-Bromopyridine-6.750.352.15
4-Bromopyridine-6.720.412.06
2,6-Dibromopyridine-6.820.052.89
This compound (Predicted) -7.15 -1.20 4.25
Methyl Pyridine-4-carboxylate-7.05-0.983.68
2-Chloro-4-(trifluoromethyl)pyridine-7.32-1.555.12

Note: Predicted values for this compound are extrapolated based on trends observed in related substituted pyridines. Lower LUMO energy and higher global electrophilicity index (ω) indicate greater susceptibility to nucleophilic attack.

Table 2: Experimental Data for Nucleophilic Aromatic Substitution (SNAr)

SubstrateNucleophileSolventTemperature (°C)Yield (%)Reference
2-Methoxy-3-nitropyridineMorpholineAqueous2095[1]
2-Methoxy-5-nitropyridinePiperidineAqueous2098[1]
Methyl 3-nitropyridine-4-carboxylateFluorideDMSOReflux38[2][3]
4-FluorobenzonitrileIndoleDMF10075[4]

Table 3: Experimental Data for Suzuki-Miyaura Cross-Coupling

SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85 (mono-arylated)[5]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄TlOHToluene90 (at C2)[6]
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O60 (mono-arylated)[7]

Reaction Pathways and Experimental Workflow

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the two bromine atoms and the methyl carboxylate group, which activate the pyridine ring towards nucleophilic attack. The bromine atoms also serve as excellent leaving groups in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction on dihalopyridines typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer intermediate. The regioselectivity is influenced by the stability of this intermediate, which is enhanced by electron-withdrawing groups at the ortho and para positions to the site of attack.

SNAr_Pathway sub This compound meisenheimer Meisenheimer Intermediate sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Br⁻ lg Br⁻

Caption: Generalized SNAr pathway on this compound.

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Workflow start Start: this compound + Arylboronic Acid mix Mix with Pd Catalyst and Base in Solvent start->mix heat Heat Reaction Mixture mix->heat quench Quench Reaction heat->quench extract Work-up and Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Final Product: Arylated Pyridine purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison with Alternative Scaffolds

The choice of a core scaffold in drug design is critical. The following diagram illustrates a logical comparison of the reactivity of this compound with other relevant pyridine derivatives.

Reactivity_Comparison cluster_less Less Reactive cluster_more More Reactive cluster_similar Similar Reactivity center This compound less_reactive 2,6-Dichloropyridine (Weaker leaving group) center->less_reactive > more_reactive 2,6-Dibromo-4-nitropyridine (Stronger EWG) center->more_reactive < similar_reactive Methyl 2,6-dichloro-pyridine-4-carboxylate center->similar_reactive

Caption: Comparative reactivity of this compound.

Detailed Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMSO, DMF).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 2.0 eq.) to the solution. If the nucleophile is a salt (e.g., CsF), ensure it is finely powdered and dried.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Catalyst and Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or DMF and water).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

This guide provides a foundational understanding of the reactivity of this compound, supported by theoretical and experimental comparisons. Researchers can utilize this information to better predict reaction outcomes and design more efficient synthetic routes for novel drug candidates.

References

Comparing the efficacy of different bases in Suzuki coupling of 2,6-dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the synthesis of substituted pyridines is of paramount importance. This guide provides a comparative analysis of the efficacy of different bases in the Suzuki coupling of 2,6-dibromopyridine, a versatile precursor for mono- and di-substituted pyridine derivatives.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex. This "ate" complex then facilitates the transmetalation step with the palladium catalyst, which is often the rate-determining step of the catalytic cycle. The choice of base can significantly impact reaction yield, rate, and selectivity between mono- and di-arylation products when using substrates like 2,6-dibromopyridine. Common bases employed include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., triethylamine).

Comparative Performance of Bases in the Suzuki Coupling of 2,6-Dibromopyridine

The selection of an appropriate base is critical for controlling the outcome of the Suzuki coupling with 2,6-dibromopyridine. The following table summarizes quantitative data from various studies, highlighting the performance of different bases in achieving mono- or di-arylation.

BaseCatalyst/LigandSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
K₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O10016Mono-arylated~70-80[1]
K₂CO₃Pd(PPh₃)₄Dioxane/H₂O10024Di-arylated>90[1]
Na₂CO₃Pd(PPh₃)₄Toluene/Ethanol110-Di-arylatedGood
Cs₂CO₃Pd(OAc)₂ / P(biph)(Ph)₂Toluene/H₂O1001Di-arylated100 (conversion)[2]
NEt₃Pd(OAc)₂ / P(biph)(Ph)₂Toluene/H₂O1001Di-arylated70 (conversion)[2]
KFPd(OAc)₂ / P(biph)(Ph)₂Toluene/H₂O1001Di-arylated65 (conversion)[2]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the mono- and di-arylation of 2,6-dibromopyridine.

Protocol 1: Selective Mono-arylation of 2,6-Dibromopyridine

This protocol is designed to favor the formation of 2-bromo-6-arylpyridine derivatives.[1]

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene

    • Degassed water

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash column chromatography.

Protocol 2: Di-arylation of 2,6-Dibromopyridine

This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.[1]

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Degassed water

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

    • Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of 2,6-dibromopyridine).

    • Stir the mixture at 100 °C for 24 hours.

    • Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (2,6-Dibromopyridine) Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 2,6-Dibromopyridine, Arylboronic Acid, Base, Catalyst, and Ligand Solvent Add Degassed Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature with Vigorous Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction with Organic Solvent Cool->Extract Dry Dry, Filter, and Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A general experimental workflow for the Suzuki coupling of 2,6-dibromopyridine.

References

A Comparative Guide to the Electrochemical Properties of Metal Complexes with Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected electrochemical properties of metal complexes featuring ligands derived from Methyl 2,6-dibromopyridine-4-carboxylate. Due to a lack of direct experimental data in the current literature for this specific ligand, this guide leverages data from structurally analogous metal complexes to provide an objective comparison and informed predictions. The influence of various substituents on the pyridine ring is discussed to contextualize the potential behavior of the target complexes.

Introduction to Pyridine-Based Metal Complexes in Electrochemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The electronic properties of these complexes, particularly their redox behavior, can be finely tuned by modifying the substituents on the pyridine ring. This ability to modulate electrochemical potentials is of significant interest in various fields, including catalysis, sensor development, and the design of redox-active drugs.

The ligand of focus, this compound, possesses both electron-withdrawing bromo groups at the 2 and 6 positions and a carboxylate group at the 4-position. These features are expected to significantly influence the electron density at the metal center and, consequently, the electrochemical properties of the resulting complexes.

Comparative Electrochemical Data

To understand the potential electrochemical behavior of metal complexes with this compound, we can compare them with complexes of related pyridine-based ligands. The following tables summarize key electrochemical data from the literature for analogous systems.

Table 1: Comparison of Redox Potentials for Ruthenium(II) Complexes with Various Substituted Pyridine Ligands

LigandMetal CenterRedox CouplePotential (V vs. Ag/AgCl)Reference Compound/SystemKey Observations
Predicted: this compound Ru(II)Ru(III)/Ru(II)> +1.0 (Predicted)-The strong electron-withdrawing nature of two bromo groups and the carboxylate group is expected to make the oxidation of Ru(II) to Ru(III) significantly more difficult, shifting the potential to a more positive value.
4-hydroxy-pyridine-2,6-dicarboxylic acidRu(II)Ru(III)/Ru(II)Not SpecifiedRuthenium(II)/(III) complexes with PPh3/AsPh3 co-ligands[1]The presence of a hydroxyl group (electron-donating) alongside two carboxylate groups (electron-withdrawing) presents a mixed electronic effect.
2-(2'-pyridyl)pyrimidine-4-carboxylic acidRu(II)Ru(III)/Ru(II)Not SpecifiedInert Ru(II) polypyridyl complexes[2]The focus of this study was on anticancer activity, with the electrochemical properties influencing the biological mechanism.
Pyridine (unsubstituted)Fe(III) in pyclen-based macrocycleFe(III)/Fe(II)-0.372 V (for unsubstituted pyclen)Iron(III) complexes with functionalized pyridinophanes[3]Provides a baseline for understanding the effect of substituents. Electron-withdrawing groups on the pyridine ring lead to more positive redox potentials.[3]
4-Iodo-pyclenFe(III)Fe(III)/Fe(II)-0.298 VIron(III) complexes with functionalized pyridinophanes[3]The electron-withdrawing iodo group makes the reduction of Fe(III) less favorable (more positive potential) compared to the unsubstituted ligand.
4-Cyano-pyclenFe(III)Fe(III)/Fe(II)-0.220 VIron(III) complexes with functionalized pyridinophanes[3]The strongly electron-withdrawing cyano group results in a significant positive shift in the redox potential.

Table 2: Electrochemical Data for Rhenium(I) Complexes with Substituted Bipyridine Ligands

LigandMetal CenterRedox CoupleReduction Potential (V vs. Ag/AgCl) in DMFKey Observations
6,6'-dibromo-2,2'-bipyridineRe(I)Re(I)/Re(0)Not specified, used as precursorSynthesis of Rhenium(I) complexes with 6,6'-substituted 2,2'-bipyridines[4]
2,2'-bipyridine (unsubstituted)Re(I)Re(I)/Re(0)-1.3 VRhenium(I) complexes for CO2 reduction[4]
6,6'-bis(2,4,6-trimethylphenyl)-2,2'-bipyridineRe(I)Re(I)/Re(0)-1.4 VRhenium(I) complexes for CO2 reduction[4]
6,6'-bis(isophthalic acid)-2,2'-bipyridineRe(I)Re(I)/Re(0)-1.2 VRhenium(I) complexes for CO2 reduction[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous systems, which would be applicable for the characterization of metal complexes with this compound.

General Synthesis of a Transition Metal Complex with a Substituted Pyridine Ligand
  • Ligand Synthesis : The ligand, this compound, would first be synthesized, likely starting from chelidamic acid (4-hydroxy-pyridine-2,6-dicarboxylic acid) through a series of reactions including bromination and esterification.

  • Complexation : A solution of the desired metal salt (e.g., RuCl₃·xH₂O, NiCl₂·6H₂O) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared.[5]

  • A solution of the this compound ligand in the same or a compatible solvent is added dropwise to the metal salt solution with stirring.

  • The reaction mixture is then refluxed for several hours to ensure complete complex formation.

  • The resulting complex, which may precipitate upon cooling, is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.[5]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to investigate the redox properties of the synthesized metal complexes.

  • Electrolyte Solution : A solution of the metal complex (typically 1 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[4]

  • Three-Electrode Setup : The experiment is conducted using a three-electrode system consisting of:

    • A working electrode (e.g., glassy carbon or platinum).

    • A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

    • A counter electrode (e.g., a platinum wire).[4]

  • Measurement : The potential is swept linearly from an initial value to a final value and then back again, while the current response is measured. The resulting plot of current versus potential is a cyclic voltammogram.

  • Data Analysis : The half-wave potential (E₁/₂) for reversible redox couples is determined as the average of the anodic and cathodic peak potentials. This value provides information about the thermodynamic ease of the redox process.

Mandatory Visualizations

Logical Relationship between Ligand Substituents and Redox Potential

The following diagram illustrates how electron-donating and electron-withdrawing groups on a pyridine ligand affect the redox potential of a metal complex.

G cluster_0 Ligand Modification cluster_1 Effect on Metal Center cluster_2 Resulting Redox Potential (M(n+)/M((n+1)+)) Electron-Donating Groups (EDG) Electron-Donating Groups (EDG) Increased Electron Density Increased Electron Density Electron-Donating Groups (EDG)->Increased Electron Density Unsubstituted Pyridine Unsubstituted Pyridine Baseline Electron Density Baseline Electron Density Unsubstituted Pyridine->Baseline Electron Density Electron-Withdrawing Groups (EWG) Electron-Withdrawing Groups (EWG) Decreased Electron Density Decreased Electron Density Electron-Withdrawing Groups (EWG)->Decreased Electron Density More Negative Potential (Easier to Oxidize) More Negative Potential (Easier to Oxidize) Increased Electron Density->More Negative Potential (Easier to Oxidize) Baseline Potential Baseline Potential Baseline Electron Density->Baseline Potential More Positive Potential (Harder to Oxidize) More Positive Potential (Harder to Oxidize) Decreased Electron Density->More Positive Potential (Harder to Oxidize)

Caption: Influence of ligand substituents on metal complex redox potential.

Experimental Workflow for Electrochemical Analysis

This diagram outlines the typical workflow for synthesizing and electrochemically characterizing a new metal complex.

G A Ligand Synthesis (this compound) B Metal Complexation (e.g., with RuCl3) A->B C Purification and Characterization (e.g., NMR, IR, MS) B->C D Cyclic Voltammetry (CV) Measurement C->D E Data Analysis (Determination of Redox Potentials) D->E F Comparison with Analogous Complexes E->F

Caption: Workflow for synthesis and electrochemical analysis.

Conclusion

References

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2,6-dibromopyridine-4-carboxylate and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from Methyl 2,6-dibromopyridine-4-carboxylate and its analogs. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in the field of medicinal chemistry. The pyridine scaffold is a well-established pharmacophore in drug discovery, known for its presence in numerous therapeutic agents.[1] The strategic modification of substituents on the pyridine ring, particularly at the 2, 6, and 4-positions, allows for the fine-tuning of biological activity, offering a promising avenue for the development of novel therapeutics.

Comparative Analysis of Anticancer Activity

Compounds derived from the 2,6-disubstituted pyridine-4-carboxylate core have demonstrated significant potential as anticancer agents. The nature of the substituents at the 2 and 6 positions plays a crucial role in determining the cytotoxic efficacy and selectivity of these compounds against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2,6-disubstituted pyridine-4-carboxylate analogs against various cancer cell lines. These compounds, synthesized from a common precursor, illustrate the impact of substituent modification on anticancer potency.

Compound IDR1 and R2 SubstituentsCancer Cell LineIC50 (µM)Reference
1a -NH2HT-29 (Colon)8.26[2]
1b Hydrazone derivativeHT-29 (Colon)6.78[2]
1c Hydrazone derivativeISH (Endometrial)8.26[2]
2a PhenylVariousModerate Cytotoxicity[3]
3a 4-Iodophenyl ureaMCF-7 (Breast)0.11 (72h)[4]
3b 4-Chlorophenyl ureaMCF-7 (Breast)2.50 (72h)[4]
3c 3,4-Dichlorophenyl ureaMCF-7 (Breast)0.80 (72h)[4]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of pyridine derivatives.

Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4,000-5,000 cells/well and incubated for 24-48 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[5]

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals formed by viable cells.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[5]

Apoptosis Detection using Annexin V-FITC/PI Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest at desired concentrations for a specified time.[6]

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[6]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.[6]

Signaling Pathways and Mechanisms of Action

Derivatives of 2,6-disubstituted pyridines have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. One of the key mechanisms involves the inhibition of protein kinases.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Compound Pyridine Derivative (Kinase Inhibitor) Compound->RAF Inhibition Compound->PI3K Inhibition

Kinase signaling pathway inhibition.

Many pyridine-based compounds function as kinase inhibitors, targeting key players in signaling cascades like the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[6] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth. By inhibiting these kinases, the synthesized compounds can effectively block downstream signaling, resulting in the suppression of cell proliferation and the induction of apoptosis. For instance, novel pyridine-based dihydrazones have been shown to induce caspase-3 activation, a key effector in the apoptotic cascade.[2]

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel pyridine derivatives is a systematic process that begins with chemical synthesis and progresses through various stages of biological testing.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Analogs (Substitution at C2 & C6) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) In_Vitro_Screening->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Pathway_Analysis Lead_Optimization Lead Compound Optimization Pathway_Analysis->Lead_Optimization

General experimental workflow.

This structured approach allows for the systematic evaluation of structure-activity relationships (SAR), guiding the design and synthesis of more potent and selective drug candidates. The initial screening identifies promising compounds, which are then subjected to more detailed mechanistic studies to elucidate their mode of action at the cellular and molecular levels.

References

Scalability of synthesis using Methyl 2,6-dibromopyridine-4-carboxylate as a starting material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of highly functionalized pyridine derivatives is a critical endeavor. Methyl 2,6-dibromopyridine-4-carboxylate serves as a versatile starting material for introducing diverse functionalities at the 2 and 6 positions of the pyridine ring. This guide provides an objective comparison of the scalability of common cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—using this substrate, and explores alternative scalable synthetic routes.

This comparative analysis summarizes quantitative data from various studies to assist in selecting the most appropriate synthetic strategy for large-scale production. Detailed experimental protocols for key reactions are also provided to support practical implementation.

At a Glance: Scalability of Reactions from this compound

Reaction TypeTypical ScaleCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Scalability Considerations
Suzuki Coupling Grams0.5 - 56 - 2470 - 95Catalyst cost and removal, boronic acid availability and stability, potential for biphasic systems to simplify workup.[1][2]
Sonogashira Coupling Grams1 - 54 - 1260 - 90Copper co-catalyst can lead to homocoupling and purification challenges; requires inert atmosphere.[3]
Buchwald-Hartwig Amination Grams1 - 38 - 1875 - 90Ligand cost and sensitivity, potential for catalyst inhibition by substrates or products, requires strictly anhydrous and anaerobic conditions.[4][5][6][7][8]

In-Depth Comparison of Synthetic Routes

Suzuki Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by reacting the dibromopyridine with boronic acids. Its tolerance to a wide range of functional groups and the commercial availability of diverse boronic acids make it a popular choice.

Scalability Synopsis: On a gram scale, Suzuki couplings of dihalopyridines can achieve high yields with moderate catalyst loading.[1][2] Key challenges in scaling up include the cost of palladium catalysts and ligands, and the removal of residual palladium from the final product. The use of biphasic solvent systems (e.g., toluene/water) can facilitate product isolation and catalyst separation.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction allows for the introduction of alkyne functionalities, which are valuable handles for further transformations in drug discovery.

Scalability Synopsis: While efficient on a laboratory scale, scaling up Sonogashira reactions can be hampered by the use of copper co-catalysts, which can lead to the formation of undesired homocoupled byproducts, complicating purification.[3] Maintaining a strictly inert atmosphere to prevent oxidative degradation is also crucial for large-scale production.

Buchwald-Hartwig Amination: A Versatile Route to Aminopyridines

This reaction is instrumental in synthesizing arylamines from aryl halides and is widely used in the pharmaceutical industry.

Scalability Synopsis: The Buchwald-Hartwig amination is a reliable method for introducing a variety of amino groups.[5][6][7][8] On a larger scale, the cost and air-sensitivity of the phosphine ligands can be a significant factor.[7][8] Catalyst deactivation and the need for strictly anhydrous and anaerobic conditions are critical parameters to control during scale-up.[4][5]

Alternative Scalable Synthetic Routes

While functionalization of this compound is a common strategy, alternative de novo syntheses of the pyridine ring can be more efficient for specific substitution patterns, particularly on an industrial scale.

One-Pot Synthesis from Acyclic Precursors

Recent advancements have focused on one-pot syntheses that construct the pyridine ring from readily available and cheaper starting materials, such as aldehydes, ketones, and ammonia sources.[10] These methods can offer higher atom economy and reduced waste, making them attractive for large-scale manufacturing.

Comparative Data for Alternative Routes:

Synthetic MethodStarting MaterialsKey Advantages for ScalabilityRepresentative Yield (%)
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, ammoniaInexpensive starting materials, well-established procedure.60 - 80
Guareschi-Thorpe Pyridine SynthesisCyanoacetamide, 1,3-dicarbonyl compoundHigh convergence, good for specific substitution patterns.[11]70 - 90
Chichibabin Pyridine SynthesisAldehydes/ketones, ammoniaUtilizes simple and cheap feedstocks.Variable

Experimental Protocols

Gram-Scale Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (4.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dried flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Visualizing Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Suzuki_Coupling_Workflow Start This compound Reaction Suzuki Coupling 90 °C, 12 h Start->Reaction BoronicAcid Arylboronic Acid (2.2 eq) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ (3 mol%) Catalyst->Reaction Base K₂CO₃ (4.0 eq) Base->Reaction Solvent Dioxane/H₂O (4:1) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2,6-diarylpyridine-4-carboxylate Purification->Product

Caption: Experimental workflow for a gram-scale Suzuki coupling reaction.

Alternative_Routes_Comparison cluster_0 Route 1: Functionalization cluster_1 Route 2: De Novo Synthesis A1 This compound A2 Cross-Coupling (Suzuki, Sonogashira, etc.) A1->A2 A3 2,6-Disubstituted Product A2->A3 Final Product Final Product A3->Final Product B1 Acyclic Precursors (Aldehydes, Ketones) B2 Ring-Forming Reaction (e.g., Hantzsch Synthesis) B1->B2 B3 Substituted Pyridine Core B2->B3 B3->Final Product

Caption: Comparison of functionalization vs. de novo synthesis strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 2,6-dibromopyridine-4-carboxylate, a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Hazard Identification

Potential Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Due to these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.[4][5][6]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following personal protective equipment is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber)[7]

  • Safety goggles or a face shield[3]

  • A laboratory coat[7]

  • Closed-toe shoes

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

Quantitative Hazard Data Summary

The following table summarizes the general hazard classifications based on similar compounds. Specific quantitative exposure limits for this compound are not established.

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P271, P304+P340, P312, P403+P233, P405

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a halogenated organic compound.[9] It must be collected in a designated waste container for halogenated organic solvents and solids.[8][9][10]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[8][9]

2. Waste Collection:

  • Designated Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. Polyethylene or glass containers are generally suitable.[4][7] The container must have a secure, tight-fitting lid.[10][11]

  • Solid Waste: Place any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves) directly into the designated solid halogenated hazardous waste container.[12]

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated hazardous waste container.[12]

  • Contaminated Labware: Non-disposable glassware should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[6][11] Subsequent rinses can be managed according to your institution's procedures.

3. Labeling the Waste Container:

  • Immediately label the hazardous waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][6][10]

  • The label must include:

    • The words "Hazardous Waste"[4][11]

    • The full chemical name: "this compound" (no abbreviations or formulas)[4]

    • The approximate quantity or concentration of the waste.[4]

    • The date of waste generation.[4]

    • The name and contact information of the principal investigator or laboratory supervisor.[4]

    • The specific laboratory or room number.[4]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[4]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10]

  • Ensure the storage area is cool, dry, and well-ventilated.[1][10]

  • Store the container in secondary containment to prevent spills.[6]

  • Keep the container closed at all times except when adding waste.[10][11]

5. Arranging for Disposal:

  • Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6]

  • Follow your institution's specific procedures for requesting a waste pickup.[10]

  • Never dispose of this compound waste down the drain or in the regular trash.[4][12][13]

6. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the absorbent material into a sealed, labeled hazardous waste container.[10][12] Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]

  • Large Spills or Emergencies: In the event of a large spill or if you feel unwell after exposure, evacuate the area and contact your institution's emergency response team and EHS department immediately.[10]

Disposal Workflow Diagram

DisposalWorkflow A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Designated Halogenated Waste Container B->C D Segregate Waste (Solid, Liquid, Sharps) C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date, etc.) F->G Immediate Action H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Contractor H->I When Full or No Longer Needed J Documentation (Maintain Disposal Records) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2,6-dibromopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2,6-dibromopyridine-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[2] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][2] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[2] For tasks with a higher risk of exposure, double gloving is recommended.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[2] Clothing worn underneath should be made of natural fibers like cotton.[2]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[2] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[2]
Respiratory Protection RespiratorUse of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient to control exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound should be performed in a properly functioning chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[4][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate the work surface and any equipment used.

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[4][5]

  • It is recommended to store the compound in a cool, dry place, and some sources suggest refrigeration.

  • Store locked up.[4][5]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]

Emergency Procedures

EmergencyProcedure
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[4][5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[4][5]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4][5] Do NOT induce vomiting.[5]
Spillage In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the material, avoiding dust formation.[5] Collect the spilled material into a suitable, closed container for disposal.[4][5]

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[6]

Disposal Procedure:

  • Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][6] Do not empty into drains.[5]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_area 1. Clean & Prepare Work Area check_hood 2. Verify Fume Hood Function prep_area->check_hood don_ppe 3. Inspect & Don PPE check_hood->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem avoid_exposure   - Avoid Inhalation/Contact wash_hands 5. Wash Hands & Exposed Skin handle_chem->wash_hands spill Spill Occurs handle_chem->spill Potential Incident exposure Exposure Occurs handle_chem->exposure no_eat   - No Eating/Drinking/Smoking decontaminate 6. Decontaminate Work Area wash_hands->decontaminate collect_waste 7. Collect Hazardous Waste decontaminate->collect_waste dispose 8. Dispose via Approved Facility collect_waste->dispose evacuate Evacuate & Secure Area spill->evacuate first_aid Administer First Aid exposure->first_aid cleanup Follow Spill Cleanup Protocol evacuate->cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromopyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dibromopyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.